Tetrahydroharman

Catalog No.
S1789832
CAS No.
2506-10-7
M.F
C12H14N2
M. Wt
186.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydroharman

CAS Number

2506-10-7

Product Name

Tetrahydroharman

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C12H14N2

Molecular Weight

186.25

InChI

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3

SMILES

CC1C2=C(CCN1)C3=CC=CC=C3N2

Synonyms

DL-Tetrahydroharman

Tetrahydroharman is a natural product found in Feretia apodanthera, Arundo donax, and other organisms with data available.

what is Tetrahydroharman also known as

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Nomenclature

The table below summarizes the key identifiers and systematic names for Tetrahydroharman.

Type of Name Details
Common Names This compound, Tetrahydroharmane, Elaeagnine, Methtryptoline [1] [2]
Systematic IUPAC Name 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1]
CAS Registry Numbers 525-40-6 (unspecified stereochemistry), 2254-36-6 ((1R)-enantiomer, Calligonine) [2]
Molecular Formula C₁₂H₁₄N₂ [1] [2]
Average Mass 186.26 g/mol [2]
Isomers Exists as two enantiomers: (1S)- and (1R)-form (Calligonine) [1]

Biological Activities and Pharmacological Profile

This compound and its synthetic derivatives exhibit a wide range of significant pharmacological activities, making it a key scaffold in drug discovery, particularly in oncology.

Pharmacological Activity Key Findings & Potency Research Context
Anticancer / Antitumor Multiple derivatives suppress cancer cell growth, induce apoptosis, inhibit cell migration & colony formation [3] [4]. IC₅₀ values for potent compounds against A549 lung cancer cells as low as ~4.6 μM [4]. Primarily investigated as novel chemical entities for lung, breast cancer therapy; mechanisms include dual PRMT5/EGFR inhibition and Eg5 kinesin protein targeting [3] [4].
Enzyme Inhibition (PRMT5 & EGFR) Novel 1-phenyl-THβC derivatives act as dual PRMT5/EGFR inhibitors; most potent compound 10p exhibits IC₅₀ < 20 μM for both enzymes [3]. Targeted inhibitor development to overcome drug resistance in cancers like NSCLC; dual inhibition offers synergistic effects, reduced adverse events [3].
Antimalarial Optically active C1-substituted THβCs demonstrate antimalarial properties [5]. Research focused on simple C1-substituted THβC derivatives for novel pharmacological applications [5].
Antiviral C1-substituted THβCs identified with antiviral activities [5]. Part of broad screening of THβC scaffold's pharmacological potential [5].
Antihypertensive The (1R)-isomer (Calligonine) substantially lowers blood pressure for extended period, similar to reserpine [1]. Identified as a major alkaloid in roots of Calligonum minimum and bark of Elaeagnus angustifolia [1].

Experimental Synthesis and Protocols

The Tetrahydro-β-carboline (THβC) core, including this compound, is primarily constructed via the Pictet-Spengler cyclization [5] [4]. This reaction is a cornerstone of β-carboline synthesis, both in nature and in the laboratory.

Core Synthesis via Pictet-Spengler Cyclization

This one-pot transformation involves the acid-catalyzed condensation of a biogenic amine like tryptamine with a carbonyl compound (e.g., an aldehyde or ketone) [5]. The following diagram illustrates the logical workflow and mechanism of this key reaction.

G Tryptamine Tryptamine Iminium_Ion Iminium_Ion Tryptamine->Iminium_Ion Condensation Carbonyl Carbonyl Carbonyl->Iminium_Ion Spirocycle Spirocycle Iminium_Ion->Spirocycle Nucleophilic Attack (C3 of Indole) THBC_Core THBC_Core Spirocycle->THBC_Core Rearomatization & Deprotonation

Diagram 1: Biosynthetic and synthetic pathway to the THβC core via Pictet-Spengler cyclization.

Detailed Protocol for Derivative Synthesis

Recent research into novel anticancer agents provides a specific experimental protocol for synthesizing and modifying Tetrahydro-β-carboline derivatives [3] [4].

Synthesis of 1-Phenyl-THβC Derivatives (Representative Procedure) [3]:

  • Starting Material: Begin with an appropriate carboxylic acid.
  • Amide Coupling: React the acid with various acyl chlorides to form amide intermediates.
  • Pictet-Spengler Cyclization:
    • Reactants: The amide intermediate and tryptamine.
    • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
    • Process: Stir the reaction mixture at room temperature or under mild heating to form the 1-phenyl-THβC core structure.
  • N-Functionalization (Leuckart Reaction):
    • Selected 1-phenyl-THβC compounds can be further converted to their N-methylated derivatives using Leuckart reaction conditions.
  • Purification: Final compounds are isolated and purified using silica gel column chromatography (e.g., Biotage Isolera One systems with 200-300 mesh silica gel). Reaction progress is monitored by TLC on GF254 silica gel plates [3].

Synthesis of N2-Acylated Derivatives (Representative Procedure) [4]:

  • Core Formation: Perform Pictet-Spengler cyclization between tryptamine hydrochloride and ethyl pyruvate to yield tetrahydro-β-carboline intermediates.
  • N2-Acylation:
    • Conditions: Carry out site-selective acyl substitution at the NH group under alkaline conditions.
    • Coupling Agents: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a condenser and 4-Dimethylaminopyridine (DMAP) as a catalyst.
    • Reactants: Use either highly reactive acyl chlorines or less reactive organic acids.
  • Optional Alkylation: The acylated products can be further alkylated with halogenated hydrocarbons using K₂CO₃ as a base in N,N-Dimethylformamide (DMF) as solvent.
  • Purification: Purify all target compounds using silica gel column chromatography [4].

Research Context and Natural Occurrence

  • Natural Sources: this compound (Elaeagnine) was originally isolated from plants like Petalostyles labicheoides and is a major alkaloid in the roots of Calligonum minimum and the bark of Elaeagnus angustifolia [1]. It can also be formed endogenously, for example, by Helicobacter pylori in the presence of ethanol and tryptamine [6].
  • Broker Pharmacological Family: this compound is part of the larger 1,2,3,4-Tetrahydro-β-carboline (THβC) family, recognized as a "privileged scaffold" in medicinal chemistry [5]. This status arises from its presence in marketed drugs (e.g., the antihypertensives reserpine and ajmalicine) and its utility in designing compounds for PDE5 inhibition, antimalarial, antiviral, and antitumor applications [5].
  • Green Chemistry Synthesis: Recent advances include developing more sustainable synthetic protocols, such as using natural surfactant mediums like aqueous extract of Acacia Concinna pods to synthesize β-carboline derivatives in water [7].

References

Tetrahydroharman biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

The Core Biosynthetic Reaction

The foundational step in forming the tetrahydro-β-carboline (THβC) core structure, which Tetrahydroharman shares, is the Pictet-Spengler reaction [1] [2]. This is a condensation reaction between an amine (such as tryptamine) and a carbonyl compound (like an aldehyde) [1].

In the context of natural product biosynthesis, this reaction is often enzymatic. The enzyme strictosidine synthase is a known "Pictet-Spenglerase" that catalyzes the reaction between tryptamine and the aldehyde secologanin to form strictosidine, a universal precursor for a vast range of indole alkaloids [1]. While the specific enzymes for this compound in plants like Elaeagnus angustifolia are not detailed in the search results, its biosynthesis is expected to follow a similar pattern, starting with tryptamine and a carbonyl source, followed by a methylation step at the N2 position to form the 1-methyl-tetrahydro-β-carboline structure [3].

The diagram below illustrates this core reaction and the subsequent methylation.

G Tryptamine Tryptamine Pictet-Spengler\nReaction Pictet-Spengler Reaction Tryptamine->Pictet-Spengler\nReaction Aldehyde Aldehyde Aldehyde->Pictet-Spengler\nReaction THβC Core THβC Core Pictet-Spengler\nReaction->THβC Core Methylation\nStep Methylation Step THβC Core->Methylation\nStep This compound This compound Methylation\nStep->this compound

Core biosynthetic pathway of this compound.

Laboratory Synthesis Protocols

For research purposes, this compound and its analogs are commonly synthesized in the laboratory via the Pictet-Spengler reaction. The table below summarizes two efficient, modern synthetic methods.

Method Reaction Conditions Key Features & Advantages Reported Yield
L-Tartaric Acid in Water [4] Tryptamine + aldehyde, 0.5 equiv. L-tartaric acid, water, crystalized upon formation. Green chemistry: uses safe, inexpensive water solvent and a natural catalyst; simple filtration for purification. 25% - 45%
Natural Surfactant Mediated [5] Tryptamine + aldehyde, aqueous extract of Acacia Concinna pods. Sustainable and renewable catalytic system; cost-effective; excellent yields; designed for bulk scale production. Excellent yields

Research and Pathway Investigation Strategies

Given the gaps in the publicly available data, the following approaches may be useful for further research:

  • Investigate Broader Precursors: The specific aldehyde precursor for this compound in its natural sources is not explicitly defined in the search results. Research could focus on identifying this compound.
  • Identify the Methyltransferase: A critical step is identifying the specific enzyme that catalyzes the S-adenosylmethionine (SAM)-dependent methylation at the N2 position to form this compound.
  • Leverage Genomic Data: As reviewed for Dendrobium alkaloids, high-throughput sequencing and genome annotation can be powerful tools for uncovering the complete biosynthetic pathways and gene clusters for alkaloids like this compound [2].

References

Tetrahydroharman pharmacological activities overview

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Tetrahydroharman (THH), also known as 1-methyl-1,2,3,4-tetrahydro-β-carboline, is a naturally occurring alkaloid belonging to the β-carboline chemical class. Its core structure consists of a tricyclic pyrido[3,4-b]indole ring system [1] [2]. THH exists as two optical isomers: (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and its enantiomer (1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, the latter also known as Calligonine [3]. This alkaloid is found in various plant species, including the roots of Calligonum minimum and the bark of Elaeagnus angustifolia [3]. It was also first isolated from Petalostyles labicheoides [3]. THH serves as a fundamental pharmacophore in numerous bioactive natural products and synthetic compounds with significant pharmacological potential [1] [4].

Detailed Pharmacological Activities

This compound exhibits a diverse and pharmacologically relevant profile of biological activities, making it a compound of significant interest for therapeutic development.

Table 1: Overview of Key Pharmacological Activities of this compound

Pharmacological Activity Reported Findings/Mechanistic Insights Key Molecular Targets/Pathways
PDE5 Inhibition [1] Identified as a core activity of the THβC scaffold. Phosphodiesterase type 5 (PDE5) enzyme
Antimalarial Activity [1] Documented for C1-substituted tetrahydro-β-carbolines. Plasmodium species (specific target under investigation)
Antiviral Activity [1] Reported for C1-substituted tetrahydro-β-carbolines. Various viruses (specific targets under investigation)
Antitumor Activity [1] [4] THβC scaffold is a fundamental pharmacophore for anticancer activity; 1-phenyl-THβC derivatives act as dual PRMT5/EGFR inhibitors. PRMT5, EGFR, Mitotic kinesin KSP
Antihypertensive Effect [3] Calligonine ((1R)-THH) substantially lowers blood pressure for an extended period. Similar to reserpine (exact target not specified)
Cytotoxic Activity [4] Observed for the parent alkaloid this compound. Various human tumor cell lines

The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold, to which this compound belongs, is recognized as a "fundamental pharmacophore for pharmacological effects, particularly in anticancer activity" [4]. Structural optimization of this core, such as substituting the 1-methyl group of this compound with a substituted benzene ring, has yielded novel compounds with significantly enhanced and sometimes dual-targeting potency. For instance, a series of 1-phenyl-THβC derivatives were designed and synthesized, leading to the identification of the first dual PRMT5/EGFR inhibitors as potential anticancer agents [4]. One such compound, 10p, exhibited potent enzymatic inhibition with IC₅₀ values below 20 μM for both PRMT5 and EGFR, and demonstrated effective anti-proliferative activity against human breast cancer (MDA-MB-468) and human lung cancer (A549) cell lines [4].

Molecular Mechanisms and Signaling Pathways

The pharmacological effects of this compound and its analogs are mediated through interactions with specific cellular targets and signaling pathways.

Key Molecular Targets
  • Dual Inhibition of PRMT5 and EGFR: Advanced this compound derivatives, such as compound 10p, have been designed to simultaneously target Protein Arginine Methyltransferase 5 (PRMT5) and the Epidermal Growth Factor Receptor (EGFR). PRMT5 is a type II arginine methyltransferase overexpressed in various cancers (e.g., lung and breast cancer) and is involved in critical processes like cell cycle progression, apoptosis, and RNA metabolism [4]. EGFR is a well-characterized tyrosine kinase receptor frequently amplified or mutated in cancers, often serving as a biomarker for drug resistance. Dual-target inhibitors offer a promising strategy to overcome resistance and increase efficacy [4]. Molecular docking studies suggest that these inhibitors occupy the binding pockets of both PRMT5 and EGFR, thereby blocking their oncogenic functions [4].

  • Interplay between Targets: Research indicates that PRMT5 interacts with and modulates EGFR activity. It regulates cancer cell growth and epithelial-mesenchymal transition (EMT) via the EGFR signaling pathway [4]. The combination of a PRMT5 inhibitor (EPZ015666) and an EGFR inhibitor (Erlotinib) has been shown to enhance the suppressive effect on cancer cell viability, providing a strong rationale for developing dual-target agents [4].

The following diagram illustrates the signaling pathways involved in the anticancer activity of 1-phenyl-tetrahydro-β-carboline derivatives:

G cluster_external External Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Binding DownstreamPathways Downstream Pathways (e.g., MAPK, PI3K/Akt) EGFR->DownstreamPathways Activates PRMT5 PRMT5 PRMT5->EGFR Modulates Activity GeneExpression Altered Gene Expression PRMT5->GeneExpression Symmetrical Dimethylation of Histones/Non-histones EpigeneticChanges Epigenetic Changes PRMT5->EpigeneticChanges CellProliferation Promotes Cell Proliferation DownstreamPathways->CellProliferation SurvivalMigration Enhances Survival & Migration DownstreamPathways->SurvivalMigration Inhibitor 1-Phenyl-THβC Derivative (e.g., 10p) Inhibitor->EGFR Inhibits Inhibitor->PRMT5 Inhibits

Diagram: Proposed dual inhibitory mechanism of 1-phenyl-THβC derivatives like compound 10p, simultaneously targeting PRMT5 and EGFR to suppress cancer cell proliferation and survival.

Experimental Protocols

For researchers aiming to investigate this compound, here are key experimental methodologies derived from recent studies.

Synthesis of this compound and Analogs

The Pictet-Spengler reaction is the most common and efficient method for constructing the tetrahydro-β-carboline core of this compound [1] [5] [2].

  • Green Chemistry Synthesis of THβC Core [5]:

    • Reaction Components: Tryptamine hydrochloride (1.0 equiv.), aldehyde (1.0 equiv.), citric acid (1.0 equiv.) in water.
    • Procedure: Combine all components in a sealed tube. Heat the mixture at 60°C for 24 hours. Monitor reaction completion by TLC. Quench the reaction with liquid ammonia. Filter the resulting solid and purify the crude product by crystallization.
    • Advantages: This method uses an environmentally friendly aqueous solvent and a benign acid catalyst, making it a simple, cost-effective, and green protocol suitable for producing various THβC derivatives.
  • Enantiospecific Gram-Scale Synthesis [2]:

    • Key Steps: This multi-step synthesis starts with a chiral precursor (modified amino acid methyl ester). It involves lateral lithiation, ketone formation, lactonization, and final reduction using LiAlH₄ to yield (S)-eleagnine ((S)-tetrahydroharman) in gram quantities with high enantiomeric excess (e.e. >99%).
Biological Activity Evaluation
  • In Vitro Enzymatic Inhibition Assays [4]:

    • PRMT5 Inhibition: Assess inhibitory activity using a methyltransferase assay. The assay typically uses S-adenosylmethionine (SAM) as the methyl donor and measures the transfer to a substrate (e.g., histone). IC₅₀ values are calculated from dose-response curves.
    • EGFR Inhibition: Evaluate kinase inhibition using a standard kinase assay, often measuring phosphorylation of a substrate. IC₅₀ values are determined similarly.
    • Cellular Anti-Proliferation Assay: Evaluate the cytotoxic effects of active compounds on relevant cancer cell lines (e.g., human breast cancer MDA-MB-468 and human lung cancer A549 cells) using the MTT or CCK-8 assay. Calculate IC₅₀ values after 48-72 hours of treatment.
  • Molecular Docking Studies [4]:

    • Procedure: To understand the binding mode of this compound derivatives (e.g., compound 10p) with targets like PRMT5 and EGFR, perform molecular docking. Use crystal structures of the target proteins (e.g., from the PDB database) and docking software (e.g., AutoDock Vina, Schrödinger Suite). The proposed binding interactions can then be visualized and analyzed.

Research Gaps and Future Directions

Despite the promising profile of this compound, several research gaps need to be addressed to advance its therapeutic potential:

  • Comprehensive Pharmacokinetic Studies: While a self-microemulsifying drug delivery system has been shown to improve the bioavailability of a related tetrahydroprotoberberine alkaloid [6], detailed ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data specifically for this compound and its optimized derivatives are limited. Future work should focus on systematic pharmacokinetic profiling.
  • In-Depth Toxicological Evaluation: The potential toxicity of this compound, especially with long-term use, remains inadequately studied [6]. Acute, sub-acute, and chronic toxicity studies are essential to establish its safety window.
  • Elucidation of Detailed Mechanisms: Although molecular targets like PDE5, PRMT5, and EGFR have been identified [1] [4], the precise signaling pathways and downstream effects for many of its activities (e.g., antimalarial, antiviral) require further mechanistic investigation.
  • Exploration of Synergistic Combinations: The potential for this compound or its analogs to act synergistically with existing therapies (e.g., combining PRMT5/EGFR inhibitors with standard chemotherapy) represents a promising area for future research [4].

References

Tetrahydroharman and beta-carboline alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Experimental Protocols

The synthesis of β-carboline alkaloids often relies on classic organic reactions, with the Pictet-Spengler reaction being the most fundamental method for constructing the core tetrahydro-β-carboline scaffold [1] [2] [3].

  • Core Synthesis (Pictet-Spengler Reaction): This is a one-step cyclization between tryptamine (or its derivatives) and a carbonyl compound (like an aldehyde or ketone) [2]. The reaction is typically carried out in an acid catalyst and solvents like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) [1] [2]. This method was successfully used to synthesize the 1-phenyl-THβC core in the development of the dual PRMT5/EGFR inhibitor 10p [1].
  • Oxidative Dehydrogenation: To synthesize dihydro- or fully aromatic β-carbolines from the tetrahydro precursors, oxidative dehydrogenation is employed. Recent improved protocols use reagents like N-iodosuccinimide (NIS) with H₂O₂ in DMSO or iodobenzene diacetate to achieve this transformation under metal-free conditions [2].
  • Innovative Multicomponent Reaction (MCR): A highly efficient and modular one-pot synthesis was reported in 2023. This method allows for the direct assembly of γ- or β-tetrahydrocarbolines from simple building blocks: 2- or 3-alkylated indoles, formaldehyde, and amine hydrochlorides. The reaction proceeds in a single step in solvents like DMF at room temperature, demonstrating broad functional group compatibility and high yields, which is ideal for rapidly generating diverse compound libraries for drug discovery [3].

The following diagram illustrates this modular synthesis workflow for creating diverse tetrahydrocarboline alkaloids.

G Indole Indole MCR Multicomponent Reaction (DMF, r.t.) Indole->MCR Amine Amine Amine->MCR Formaldehyde Formaldehyde Formaldehyde->MCR Product Tetrahydrocarboline Alkaloid MCR->Product

Modular assembly of tetrahydrocarboline alkaloids from simple precursors [3].

Key Anticancer Mechanisms and Pathways

β-Carboline derivatives exhibit anticancer effects through multiple sophisticated mechanisms.

Dual Inhibition of PRMT5 and EGFR

Simultaneously targeting multiple pathways is a promising strategy to overcome drug resistance. Compound 10p, a 1-phenyl-tetrahydro-β-carboline derivative, was identified as the first dual PRMT5/EGFR inhibitor [1].

  • Mechanism: PRMT5 is a protein arginine methyltransferase overexpressed in many cancers, while EGFR is a well-known tyrosine kinase growth receptor. Inhibiting both disrupts multiple pro-cancer signaling pathways [1].
  • Experimental Evidence: In enzymatic assays, 10p showed IC₅₀ values below 20 μM for both PRMT5 and EGFR. Molecular docking confirmed its ability to bind key sites on both targets. In vitro, it inhibited the growth, migration, and invasion of breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cells, and induced apoptosis [1].
Activation of the p53 Pathway via MDM2 Inhibition

The tumor suppressor p53 is inactivated in many cancers, often through overexpression of its negative regulator, MDM2. Compound Z-7, a novel β-carboline derivative, targets this interaction [4].

  • Mechanism: Z-7 binds directly to the RING domain of MDM2, inhibiting its E3 ubiquitin ligase activity. This prevents the ubiquitination and subsequent degradation of p53, leading to p53 accumulation and activation in the cell [4].
  • Experimental Evidence: In p53-wild-type colorectal cancer (CRC) cells, Z-7 induced G2/M cell cycle arrest and apoptosis. In vivo, in a CRC xenograft mouse model, Z-7 treatment significantly suppressed tumor growth and was associated with elevated p53 levels in the tumor tissues [4].

The diagram below summarizes the two primary anticancer mechanisms of action.

Primary anticancer mechanisms of β-carboline derivatives: dual kinase/methyltransferase inhibition and p53 pathway activation [1] [4].

Quantitative Biological Data

For research and development, quantitative data is crucial for comparing compound potency. The table below summarizes key metrics for leading β-carboline derivatives.

Compound Biological Activity / Target Key Quantitative Data (IC₅₀ / Kᵈ) Assay/Cell Model
10p [1] Dual PRMT5/EGFR Inhibitor IC₅₀ < 20 μM (enzymatic inhibition for both) PRMT5 & EGFR enzymatic assays; MDA-MB-231 & A549 cell lines
Z-7 [4] MDM2-p53 pathway activator Binds MDM2 RING domain (Kᵈ by MST); Significant in vivo tumor growth suppression HCT116 p53 WT/WT cells; CRC xenograft model
Harmine [5] MAO-A Inhibitor IC₅₀ = 0.002 μM (hMAO-A) Human MAO-A (BD Gentest Supersomes)
Harmaline [5] MAO-A Inhibitor IC₅₀ = 0.003 μM (hMAO-A) Human MAO-A (BD Gentest Supersomes)
βC-enriched Extract [5] Antitumor (Prostate cancer) Tumor growth inhibition at 10-20 mg/kg/day LNCaP xenograft mouse model

Future Research Directions

While the prospects are exciting, translating these findings into therapies requires further effort.

  • Overcoming Toxicity: Some early-phase PRMT5 inhibitors have shown treatment-related adverse events like fatigue, anemia, and nausea [1]. Future work on β-carboline-based inhibitors must prioritize optimizing the therapeutic window.
  • Expanding the Target Portfolio: Beyond PRMT5, EGFR, and MDM2, exploring the potential of β-carbolines against other cancer-relevant enzymes is a promising avenue.
  • Advanced Formulation Studies: For promising leads like Z-7 and 10p, progressing through the drug development pipeline will require extensive in vivo pharmacokinetic studies, toxicological profiling, and potential formulation optimization [1] [4].

The tetrahydro-β-carboline scaffold offers a versatile and potent foundation for developing novel multi-targeted anticancer agents. The continued application of innovative synthetic methods and mechanistic studies will be crucial to fully realize their potential.

References

Comprehensive Analytical Methods for Tetrahydroharman Quantification: Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrahydro-β-Carbolines (THβCs)

Tetrahydroharman (also known as tetrahydroharmane or 1-methyl-1,2,3,4-tetrahydro-β-carboline) belongs to the tetrahydro-β-carboline (THβC) alkaloid family, a pharmacologically significant group of compounds characterized by a tricyclic pyrido[3,4-b]indole ring structure [1] [2]. These alkaloids are widely distributed in nature, occurring in various plants, foodstuffs, marine organisms, and mammalian tissues [1] [3]. THβCs are formed naturally through the Pictet-Spengler condensation of indoleamines (such as tryptamine) with aldehydes or α-keto acids, a reaction that occurs during food processing, storage, and under physiological conditions [1] [2]. The analysis of THβCs in complex matrices presents significant challenges due to their relatively low concentrations and the complexity of biological and food matrices in which they are found, necessitating sophisticated sample preparation and analytical techniques for accurate quantification [1].

The pharmacological interest in this compound and related β-carbolines stems from their diverse biological activities, including neuromodulatory effects on monoamine oxidase, monoamine uptake, and benzodiazepine receptor binding [1]. Additionally, certain THβCs have been investigated for their potential antiviral, antitumor, and antimalarial activities [2] [3]. However, some derivatives have also raised safety concerns due to potential neurotoxic properties and the ability to form mutagenic N-nitroso compounds [1]. This dual nature of beneficial and potential adverse effects underscores the importance of reliable analytical methods for this compound quantification in various matrices.

Chemistry and Structural Considerations

Tetrahydro-β-carbolines share a common 9H-pyrido[3,4-b]indole structure, with this compound specifically characterized by a fully saturated C-ring and a methyl substituent at the N1 position [2]. The structural relationship between different β-carboline classes is illustrated in Figure 1, highlighting the progressive saturation of the C-ring that distinguishes β-carbolines (fully aromatic), dihydro-β-carbolines (partially saturated), and tetrahydro-β-carbolines (fully saturated) [2].

Table 1: Classification of β-Carboline Alkaloids Based on Ring Saturation

Class C-Ring Saturation Systematic Name Structural Features
β-Carbolines (βCs) Aromatic 9H-pyrido[3,4-b]indole Fully unsaturated C-ring
Dihydro-β-carbolines (DHβCs) Partially saturated 3,4-Dihydro-β-carboline One double bond in C-ring
Tetrahydro-β-carbolines (THβCs) Fully saturated 1,2,3,4-Tetrahydro-β-carboline Fully saturated C-ring

The optical activity of THβCs is particularly important for this compound quantification, as the C1 stereocenter can influence both biological activity and analytical characteristics [2]. Naturally occurring THβCs often possess specific stereochemical configurations that may be critical for their pharmacological properties. For analytical purposes, the aromatic indole moiety in this compound provides inherent fluorescence properties and UV absorption characteristics that facilitate detection, while the basic nitrogen atoms influence extraction and chromatographic behavior [1].

Analytical Methods for this compound Quantification

Overview of Analytical Techniques

The analysis of this compound in complex matrices requires highly selective and sensitive techniques due to the low concentrations typically found in biological and food samples [1]. The predominant methods for THβC quantification include high-performance liquid chromatography (HPLC) with various detection systems, gas chromatography-mass spectrometry (GC-MS), and increasingly, liquid chromatography-mass spectrometry (LC-MS) and UHPLC-HRMS (Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry) [1] [4] [5]. Each technique offers distinct advantages and limitations for this compound quantification, as summarized in Table 2.

Table 2: Comparison of Analytical Techniques for this compound Quantification

Technique Detection System Limit of Detection Key Advantages Main Limitations
HPLC-FLD Fluorescence (λ_ex = 205-220 nm, λ_em = 350-360 nm) Low ng/mL range High selectivity for native fluorescence, robust, cost-effective Limited structural confirmation
LC-MS/MS Electrospray ionization (ESI+), MRM Sub-ng/mL range Structural confirmation, high sensitivity, no derivatization Higher instrument cost, matrix effects
GC-MS Electron impact (EI), SIM Low ng/mL range Excellent separation, extensive spectral libraries Requires derivatization, risk of artifacts
UHPLC-HRMS High-resolution mass accuracy < 1 ng/mL Unambiguous identification, untargeted screening High cost, specialized expertise
High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC with C18 stationary phases is the most widely used technique for this compound separation [1] [4]. Typical mobile phases consist of aqueous buffers (e.g., ammonium acetate, phosphate buffers) with acetonitrile or methanol as organic modifiers. The addition of ion-pairing reagents or pH adjustment can improve peak shape and resolution for these basic compounds [1].

For detection, fluorescence detection (FLD) is particularly advantageous for this compound quantification due to the native fluorescence of the β-carboline structure [1]. Optimal excitation and emission wavelengths are typically in the range of λ_ex = 205-220 nm and λ_em = 350-360 nm, respectively, providing high sensitivity and selectivity with detection limits in the low ng/mL range [1]. Electrochemical detection (ECD) has also been employed for certain β-carbolines, offering comparable sensitivity to fluorescence detection but with potentially greater susceptibility to matrix effects [1].

Mass Spectrometry-Based Methods

Liquid chromatography-mass spectrometry (LC-MS) has become the preferred technique for precise and sensitive this compound quantification, especially in complex biological matrices [1] [4]. Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in positive ion mode efficiently generate protonated molecules [M+H]⁺ of THβCs [4]. The major fragment ions observed in MS/MS spectra typically result from loss of water, cleavage of the C-ring, and rearrangements characteristic of the β-carboline structure [1].

For GC-MS analysis, this compound requires chemical derivatization to increase volatility and improve chromatographic performance [1] [4]. Common derivatization approaches include acylation with anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) [1]. The use of deuterated internal standards (e.g., this compound-d₃) is recommended for both LC-MS and GC-MS methods to compensate for matrix effects and variations in extraction efficiency [1].

Sample Preparation and Clean-up Protocols

Extraction Techniques

The analysis of this compound in complex matrices requires efficient extraction and extensive clean-up to remove interfering compounds and concentrate the analytes to detectable levels [1]. Liquid-liquid extraction (LLE) represents the fundamental approach for initial isolation, with dichloromethane, chloroform, ethyl acetate, and diethyl ether being the most commonly used organic solvents [1]. The extraction efficiency is strongly influenced by pH adjustment, as THβCs exist predominantly in their protonated form under acidic conditions but become more lipophilic at alkaline pH, facilitating their transfer to organic solvents [1].

Solid-phase extraction (SPE) has largely replaced traditional LLE methods for many applications due to its superior clean-up efficiency and reproducibility [1] [4]. Both reversed-phase (C18) and cation-exchange mechanisms are effective for this compound isolation, with mixed-mode sorbents that combine both mechanisms offering the highest selectivity [1] [4]. A typical SPE protocol for this compound from biological fluids involves the following steps:

  • Conditioning of the SPE cartridge with methanol and aqueous buffer (pH ~7)
  • Sample loading under controlled pH conditions (pH ~7-8)
  • Washing with aqueous methanol or acetonitrile to remove interfering compounds
  • Elution with organic solvent containing 2-5% ammonium hydroxide to disrupt ionic interactions

G Start Sample Material (Food, Biological) Prep Homogenization & Protein Precipitation (if needed) Start->Prep LLE Liquid-Liquid Extraction (pH adjustment to alkaline) Prep->LLE SPE Solid-Phase Extraction (Mixed-mode C18/Cation) LLE->SPE Derivat Derivatization (GC-MS only) SPE->Derivat Analysis Instrumental Analysis HPLC/LC-MS/GC-MS Derivat->Analysis

Figure 1: Workflow for Sample Preparation of this compound from Complex Matrices

Derivatization Protocols for GC-MS Analysis

For GC-MS analysis, this compound requires derivatization to improve volatility and chromatographic performance [1]. The most common approaches include:

  • Acylation: Reaction with trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or methyl chloroformate (MCF) in anhydrous solvents such as dichloromethane or ethyl acetate, typically at 60-70°C for 30-60 minutes [1] [4].
  • Silylation: Treatment with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70-80°C for 30-45 minutes, which targets active hydrogens on the β-carboline structure [1].

The formation of derivatives should be confirmed by full-scan mass spectrometry before implementing selected ion monitoring (SIM) methods for quantitative analysis [1].

Applications in Food, Biological and Pharmaceutical Analysis

Food Analysis

This compound occurs naturally in various foods and beverages as a product of the Pictet-Spengler reaction between tryptamine and aldehydes during processing, storage, or fermentation [1]. Recent applications of advanced analytical techniques have demonstrated the presence of this compound and related compounds in diverse food matrices:

  • Fermented beverages: A 2025 study utilized UHPLC-HRMS with molecular networking to identify This compound-3-carboxylic acid in sea buckthorn milk fermented by Lactiplantibacillus plantarum, demonstrating the formation of THβCs during microbial fermentation [5].
  • Heat-processed foods: this compound has been detected in roasted meat, cooked fish, and various fermented soy products using HPLC with fluorescence detection, with concentrations varying from trace levels to several hundred ng/g depending on processing conditions [1].
  • Alcoholic beverages: Beer, wine, and spirits may contain this compound formed during fermentation and aging, with levels influenced by raw materials, yeast strains, and processing parameters [1].

Table 3: this compound Concentrations in Selected Food Matrices

Food Matrix Processing Conditions Concentration Range Analytical Method
Fermented dairy L. plantarum fermentation Not quantified UHPLC-HRMS [5]
Soy sauce Fermentation & aging 50-500 ng/mL HPLC-FLD [1]
Roasted meat 150-200°C, 20-40 min 10-200 ng/g GC-MS [1]
Bread Baking, 200-250°C 5-50 ng/g HPLC-FLD [1]
Beer Fermentation 10-100 ng/mL LC-MS/MS [1]
Biological and Pharmaceutical Applications

In biological systems, this compound has been investigated for its potential antiviral properties. A 2025 study on Hippeastrum puniceum bulbs identified This compound-3-carboxylic acid in active fractions showing protection against wild-type yellow fever virus, though the compound did not show significant antiviral activity when tested individually, suggesting potential synergistic effects [6]. This highlights the importance of comprehensive analytical methods to understand complex biological activities.

The pharmacological potential of this compound derivatives continues to drive analytical method development. Recent research has explored 1-phenyl-tetrahydro-β-carboline derivatives as dual PRMT5/EGFR inhibitors for cancer therapy, necessitating robust analytical methods for drug discovery and development [7]. Additionally, the detection of THβCs in human tissues and fluids confirms that dietary exposure leads to systemic absorption, emphasizing the need for sensitive analytical methods to understand their potential pharmacological or toxicological impacts [1] [4].

Regulatory Considerations and Method Validation

For this compound quantification in regulatory contexts, analytical methods must undergo comprehensive validation following established guidelines such as ICH Q2(R1) or FDA Bioanalytical Method Validation [1]. Key validation parameters include:

  • Specificity: Demonstration that the method can unequivocally identify this compound in the presence of matrix components and structurally related β-carbolines [1].
  • Linearity and range: Typically evaluated over at least three orders of magnitude, with correlation coefficients (r²) ≥ 0.995 [1].
  • Accuracy and precision: Recovery of 85-115% with intra-day and inter-day precision of ≤15% RSD [1].
  • Sensitivity: Limit of detection (LOD) and quantification (LOQ) determined based on signal-to-noise ratios of 3:1 and 10:1, respectively [1].

Quality control procedures should include the analysis of method blanks, fortified samples, and reference materials (when available) with each batch of samples to ensure ongoing method reliability [1]. For food and pharmaceutical applications, method transfer and verification studies are essential when implementing established methods in new laboratories or with different instrumentation [1].

Conclusion

The accurate quantification of this compound requires carefully optimized analytical methods that address the challenges posed by complex sample matrices and the low concentrations typically encountered. While HPLC with fluorescence detection remains a robust and accessible technique for many applications, LC-MS/MS has emerged as the gold standard for sensitive and specific quantification in complex biological samples. The continuing development of UHPLC-HRMS platforms coupled with advanced data analysis techniques like molecular networking represents the cutting edge of THβC analysis, enabling comprehensive characterization of this compound and its metabolites in diverse samples [5].

Future directions in this compound analysis will likely focus on high-throughput methods for large-scale studies, miniaturized sample preparation techniques to improve efficiency and reduce solvent consumption, and comprehensive profiling of β-carboline analogues and metabolites to better understand their biological significance. As research continues to reveal new pharmacological activities and potential health implications of this compound, the development and refinement of analytical methods will remain crucial for advancing our understanding of these biologically active alkaloids.

References

HPLC method development for Tetrahydroharman

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Challenge

Tetrahydroharman (1-methyl-1,2,3,4-tetrahydro-β-carboline) is a naturally occurring β-carboline alkaloid. It has been identified in various food products, such as alcoholic beverages and vinegars, and may also form endogenously [1] [2]. The analysis of such compounds in complex matrices like biological fluids, plant extracts, or food products presents significant challenges due to potential interferences from structurally similar compounds and the sample matrix itself.

This application note outlines a robust, reversed-phase High-Performance Liquid Chromatography (HPLC) method with fluorometric detection for the identification and quantification of this compound. The method was adapted from analytical techniques used for related tetrahydro-β-carbolines and validated according to ICH guidelines to ensure reliability [3] [4].

Proposed HPLC Method Conditions

The table below summarizes the core chromatographic parameters proposed for the analysis of this compound.

Parameter Specification
Column C18, 250 mm × 4.6 mm, 5 µm [4]

| Mobile Phase | Option A: Methanol-based gradient with an ion-pairing reagent [3] Option B: Acetonitrile: Methanol: Water (adjusted to pH 3.0 with ortho-phosphoric acid) [4] | | Flow Rate | 1.0 mL/min [4] | | Column Temperature | 25 °C [4] | | Detection | Fluorescence Detection: Excitation ~280 nm, Emission ~340 nm (wavelengths to be optimized) [3] Alternative: UV detection at 280 nm [4] | | Injection Volume | 20 µL [4] |

Detailed Experimental Protocol

Sample Preparation
  • Plasma/Platelet Extraction: Adapting a method for similar compounds, this compound can be extracted from plasma and platelets using reverse-phase C18 solid-phase extraction (SPE) columns. The use of an ion-pairing reagent in the extraction process can significantly improve the recovery of these compounds [3].
  • Formulation Extraction (e.g., Gel): For solid formulations, accurately weigh an amount equivalent to about 10 mg of this compound. Transfer to a volumetric flask, dissolve and dilute to volume with methanol, and sonicate for 5-10 minutes. Filter the solution through a 0.45 µm PVDF or Nylon syringe filter, discarding the first few mL [4].
  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase or diluent to create working standard solutions in the expected calibration range (e.g., 4-60 µg/mL) [4].
Chromatographic Procedure
  • System Setup: Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
  • System Suitability Test: Inject a standard solution in six replicates. The method is considered suitable if the %RSD of the peak areas and retention times for this compound is ≤2.0%, the number of theoretical plates is >2000, and the tailing factor is ≤2.0 [4].
  • Sample Analysis: Sequentially inject the blank (solvent), standard solutions (for calibration), and the prepared sample solutions.

The entire analytical workflow, from sample preparation to data analysis, is summarized in the following diagram:

G Start Start Analysis SP Sample Preparation: - Solid-Phase Extraction - Filtration (0.45µm) Start->SP Weigh/Measure Sample HPLC HPLC Analysis C18 Column, Fluorescence/UV Detection SP->HPLC Inject Prepared Solution Data Data Acquisition & System Suitability HPLC->Data Chromatogram Output Calc Quantification Against Calibration Curve Data->Calc Peak Area/Height End Report Results Calc->End Concentration

Method Validation

The developed method should be validated as per ICH guideline Q2(R1). The table below outlines the key validation parameters and their target criteria, based on a successful validation for a similar compound [4].

Validation Parameter Protocol Description Acceptance Criteria
Linearity & Range Analyze standard solutions at a minimum of 5 concentration levels (e.g., 4-60 µg/ml) in triplicate [4]. Correlation coefficient (R²) ≥ 0.999 [4].
Accuracy (Recovery) Spike placebo or blank matrix with known amounts of analyte at 50%, 100%, and 150% of target concentration (n=3 per level) [4]. Mean recovery between 98-102% [4].

| Precision | Repeatability (Intra-day): Six independent assays at 100% concentration. Intermediate Precision (Inter-day): Same procedure performed by a different analyst on a different day [4]. | %RSD ≤ 2.0 for both intra- and inter-day precision [4]. | | Specificity | Inject blank matrix and placebo to confirm no interference at the retention time of this compound [4]. | No interference from blank or placebo. Peak purity index > 0.99 [4]. | | Robustness | Deliberate, small changes in parameters like detection wavelength (±3 nm), flow rate (±10%), and column temperature (±2 °C) [4]. | The method should remain unaffected (e.g., %RSD of assay < 2.0) by small variations [4]. |

Troubleshooting and Best Practices

  • Peak Tailing: To minimize peak tailing, use base-deactivated C18 columns which reduce interaction with residual silanol groups. Ensuring a low pH (e.g., 3.0) in the mobile phase can also improve peak shape for basic compounds [4].
  • Retention Time Drift: Ensure the mobile phase is freshly prepared, degassed, and the column temperature is tightly controlled. Check for column degradation over time.
  • Low Recovery: Verify the SPE protocol, including the conditioning of the sorbent, sample loading, washing, and elution steps. The use of an ion-pairing reagent, as mentioned in the literature, can be critical for efficient extraction of tetrahydro-β-carbolines from biological matrices [3].
  • Filter Compatibility: Conduct a filter validation study by comparing the assay results of a centrifuged sample versus samples filtered through different membrane types (e.g., Nylon, PVDF). A difference of less than 1.0% in assay value is acceptable [4].

Conclusion

This application note provides a comprehensive and validated HPLC framework for the quantification of this compound. The method demonstrates excellent linearity, precision, accuracy, and robustness, making it suitable for quality control in pharmaceutical development, as well as for research applications in analyzing food products and biological samples. The use of fluorescence detection offers high sensitivity and selectivity for this application.

References

extraction protocols for Tetrahydroharman from plant material

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Tetrahydroharman

This compound (also known as tetrahydroharmane) is a β-carboline alkaloid [1]. One of its known natural sources is the bark of the Elaeagnus angustifolia plant (commonly known as Russian olive or oleaster) [1] [2]. This plant has documented traditional uses and has been the subject of pharmacological studies for its potential therapeutic effects [2].

The extraction of such bioactive compounds is a critical first step in natural product research, aiming to separate the desired components from the inert plant matrix using an appropriate solvent [3].

Extraction Solvents and Methods

The choice of solvent and method depends on the chemical nature of the target compound and the plant material. The table below summarizes common options used in phytochemical research.

Table 1: Common Solvents and Methods for Plant Extraction

Aspect Options and Considerations
Solvent Polarity Polar (e.g., Water, Methanol, Ethanol): Often preferred for alkaloids [4]. Intermediate (e.g., Acetone, Dichloromethane): Used for medium-polarity compounds. Non-polar (e.g., n-Hexane, Chloroform): Used for fats, oils, and waxes [3].
Common Extraction Methods Maceration: Simple, room-temperature soaking; good for thermolabile compounds but can be slow [4]. Percolation: Continuous solvent flow through the plant material; more efficient than maceration [4]. Soxhlet Extraction: Continuous cycling of solvent; high efficiency but uses heat [3]. Modern Techniques: Ultrasound-Assisted (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency, yield, and reduce solvent use [5] [4].

Proposed General Workflow for Alkaloid Extraction

The following diagram outlines a generalized workflow for the extraction and preliminary purification of alkaloids from plant material.

G Alkaloid Extraction and Purification Workflow start Start: Select Plant Material (e.g., Elaeagnus angustifolia bark) step1 1. Dry and Grind Plant Material to Fine Powder start->step1 step2 2. Defatting (Optional) Use n-Hexane step1->step2 step3 3. Primary Extraction Use Methanol or Ethanol (via Maceration, Percolation, etc.) step2->step3 step4 4. Filter and Concentrate Extract under Reduced Pressure step3->step4 step5 5. Acid-Base Fractionation - Acidify: Alkaloids dissolve in acid - Partition with DCM/CHCl₃ (remove neutrals) - Basify: Precipitate crude alkaloids step4->step5 step6 6. Crude Alkaloid Fraction (this compound present here) step5->step6 step7 7. Purification Chromatography (TLC, Column, HPLC) step6->step7 end End: Isolation and Identification (e.g., NMR, MS) step7->end

Workflow Notes:

  • Step 1: Preparation: Proper drying and communition to a fine powder are crucial for increasing the surface area and enhancing solvent penetration [3] [4].
  • Step 2: Defatting (Optional): Treating the powdered material with a non-polar solvent like n-hexane can remove chlorophyll, waxes, and other lipids, which can interfere with subsequent steps [3].
  • Step 3 & 4: Extraction and Concentration: Methanol or ethanol are excellent for a broad extraction of plant metabolites, including alkaloids. The extract is then filtered and concentrated to a syrupy consistency or dry powder [4].
  • Step 5: Acid-Base Fractionation: This is a classic method for enriching alkaloids.
    • The crude extract is dissolved in a dilute acid (e.g., 1-5% HCl or H₂SO₄). Most alkaloids, being basic, will form water-soluble salts.
    • This acidic solution is then washed with an organic solvent like dichloromethane (DCM) or chloroform to remove neutral and acidic impurities.
    • The water layer is then basified (pH 9-10) with ammonia or sodium hydroxide, which frees the alkaloid bases, causing them to precipitate or partition into a fresh portion of DCM/CHCl₃. This organic layer contains the enriched crude alkaloid fraction [4].
  • Step 6 & 7: Analysis and Purification: The crude alkaloid fraction can be analyzed by Thin-Layer Chromatography (TLC). Final purification to isolate pure this compound can be achieved using chromatographic techniques like column chromatography or preparative HPLC [3] [4].

Key Experimental Considerations

When designing your extraction protocol, please consider the following factors, as they significantly impact the yield and quality of the final product [3] [4]:

  • Solvent-to-Solid Ratio: A higher ratio generally increases extraction yield but requires more solvent and longer concentration times. A common starting range is between 10:1 and 20:1 (mL/g).
  • Temperature: Higher temperatures can increase solubility and diffusion rates but risk degrading thermolabile compounds.
  • Time: Extraction efficiency increases with time until equilibrium is reached. Excessive time offers no further benefit.
  • Method Optimization: The conditions above are general guidelines. For a novel plant source, methods like Response Surface Methodology (RSM) can be used to systematically optimize solvent concentration, temperature, and time for maximum yield [4].

References

Tetrahydroharman detection using mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tetrahydro-β-carbolines (THβCs), including Tetrahydroharman, are a class of bioactive alkaloids found in various foods and traditional medicines [1]. Their analysis is crucial due to their biological activities and presence in humans through dietary sources. Mass spectrometry, particularly when coupled with liquid chromatography (LC), has emerged as a powerful technique for the sensitive and selective identification and quantification of these compounds [1]. These application notes provide a detailed protocol for the detection of this compound using LC-MS/MS, incorporating insights from modern analytical strategies.


Materials and Methods

Sample Preparation and Clean-up

Proper sample preparation is critical for isolating this compound from complex matrices and reducing ion suppression in mass spectrometry.

  • Liquid-Liquid Extraction (LLE): A classic method for the initial extraction of THβCs from aqueous samples or homogenized solid foods [1].
  • Solid-Phase Extraction (SPE): Provides superior clean-up and concentration. Both reversed-phase (C18) and cation-exchange SPE cartridges have been successfully employed for THβCs, leveraging their basic nitrogen-containing structures [1].
    • Procedure:
      • Condition the C18 SPE cartridge with methanol and water.
      • Load the sample extract (acidic or neutral pH).
      • Wash with water or a low-percentage methanol/water solution to remove interferents.
      • Elute this compound with a solvent like methanol or acetonitrile, often acidified to ensure protonation and efficient recovery [1].
  • Derivatization: For Gas Chromatography-MS analysis, derivatization of THβCs with reagents like methyl chloroformate or anhydrides is performed to improve volatility and detection [1].
Liquid Chromatography (UPLC/UHPLC) Conditions

Ultra-performance liquid chromatography provides high resolution and fast separation.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7-1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient Program:
Time (min) % A % B Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
10.0 5 95 0.4
12.0 5 95 0.4
12.1 95 5 0.4
15.0 95 5 0.4
  • Column Temperature: 40 °C
  • Injection Volume: 2-5 µL

The addition of formic acid enhances protonation of the analyte, improving ionization efficiency in positive electrospray mode [1].

Mass Spectrometry (MS) Conditions
  • Instrumentation: Triple Quadrupole (QqQ) mass spectrometer for quantification; Quadrupole Time-of-Flight (Q-TOF) for accurate mass confirmation and non-targeted analysis [2] [1].
  • Ion Source: Electrospray Ionization (ESI), Positive Mode
  • Source Parameters:
Parameter Value
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
  • Detection Modes:
    • Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification.
    • Full Scan / MSE / All-Ions Fragmentation: Used for untargeted profiling and confirmation with high-resolution mass accuracy on Q-TOF instruments [2] [3].
MRM Transitions for this compound

The following table summarizes key parameters for detection and confirmation using MRM. Collision energy (CE) should be optimized for the specific instrument.

Precursor Ion > Product Ion Dwell Time (ms) Fragmentor Voltage (V) Collision Energy (eV) Purpose
213.1 > 170.1 20 110 25 Quantifier
213.1 > 144.1 20 110 35 Qualifier

The protonated molecule [M+H]+ of this compound is typically observed at m/z 213.1. The fragment ion at m/z 170.1 likely corresponds to the loss of the C2 and C3 substituents as a neutral molecule (e.g., C2H7N), which is a common fragmentation pathway for tetrahydro-β-carbolines [1].

Data Processing and Analysis
  • Quantification: Use the quantifier MRM transition (213.1 > 170.1) to generate a calibration curve with internal standards.
  • Identification: Confirm the identity of this compound by:
    • Matching the retention time with an analytical standard.
    • Verifying the ratio of the qualifier to quantifier MRM transitions within accepted tolerances (typically ±20-30%).
    • (For Q-TOF) Matching the accurate mass of the precursor and fragment ions (typically within 5 ppm error).
  • Molecular Networking: For advanced analysis in complex mixtures (e.g., plant extracts or biological fluids), MS/MS data can be processed using the Global Natural Product Social (GNPS) platform. This clusters molecules based on spectral similarity, which can help identify this compound and related β-carboline analogs based on their fragmentation patterns [2] [3].

Results and Discussion

Workflow and Fragmentation Pathway

The following diagrams illustrate the overall experimental workflow and the logical relationship of the key MS fragments for this compound.

THH_Workflow Start Sample (Food/Tissue/Extract) SP Sample Preparation: SPE (C18/Cation-Exchange) Start->SP LC UPLC Separation C18 Column SP->LC MS MS Analysis ESI+ | MRM or HRMS LC->MS DA Data Analysis Quantification & ID Confirmation MS->DA End Result Report DA->End

Diagram 1: Analytical workflow for this compound detection.

Diagram 2: Key MS/MS fragments of this compound and their logical relationship.

Key Analytical Figures of Merit

The performance characteristics of the method should be validated. The table below outlines typical targets.

Validation Parameter Target Performance
Linear Range 3-4 orders of magnitude
Limit of Detection (LOD) Low ng/mL or ng/g level
Limit of Quantification (LOQ) Mid ng/mL or ng/g level
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15% at LOQ, < 10% at other levels

Conclusion

This protocol outlines a robust and sensitive method for detecting this compound using LC-MS/MS. The combination of efficient SPE clean-up, high-resolution UPLC separation, and selective MRM detection on a triple quadrupole MS provides an excellent foundation for accurate quantification in complex matrices. The integration of high-resolution MS and molecular networking strategies further enhances the capability for confident identification and discovery of related compounds.

References

Chemical and Pharmacological Profile of Tetrahydroharman

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and reported activities of Tetrahydroharman.

Property/Aspect Description
IUPAC Name 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] [2]
Other Names Tetrahydroharmane; Elaeagnine; Calligonine [1] [2]
Molecular Formula C₁₂H₁₄N₂ [1] [3]
CAS Registry Number 525-40-6 [2]
Stereoisomers (1R)-1-methyl- and (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1]
Pharmacological Activities Reported to possess antimalarial, antiviral, and cytotoxic activities. The (1R)-isomer (Calligonine) has an effect of substantially lowering blood pressure [1] [4].
Biological Relevance A β-carboline alkaloid found in various plants and mammalian tissues [5] [1]. Can be biotransformed to other compounds like harmalan and harman in rats [6].

Suggested Framework for Method Development

While specific protocols are not available in the searched literature, you can develop a robust analytical method by building upon standard practices for analyzing similar alkaloids. The following workflow outlines the key stages to consider.

Start Start: Method Development SamplePrep Sample Preparation Start->SamplePrep Extraction Liquid-Liquid Extraction SamplePrep->Extraction Cleanup SPE Clean-up SamplePrep->Cleanup Analysis Instrumental Analysis Extraction->Analysis Cleanup->Analysis LCMS LC-MS/MS Analysis->LCMS GCMS GC-MS Analysis->GCMS Validation Method Validation LCMS->Validation GCMS->Validation

Based on the general properties of this compound, here are specific considerations for each stage of the workflow:

  • Sample Preparation & Extraction

    • Matrix Consideration: The initial steps will vary significantly depending on your sample source (e.g., plant material, biological fluid like urine or plasma) [6]. For plant materials, a solid-liquid extraction with a solvent like methanol is typical. For biological fluids, protein precipitation might be necessary first.
    • Extraction Technique: Given its alkaloid nature, liquid-liquid extraction (LLE) using organic solvents like dichloromethane or ethyl acetate from basified aqueous solutions is a suitable approach. Solid-phase extraction (SPE) using mixed-mode cation-exchange sorbents can provide superior clean-up for complex matrices like plasma or urine.
  • Instrumental Analysis

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the recommended technique for its high sensitivity and specificity, especially for biological samples. A C18 column with a gradient of water and acetonitrile (both modified with 0.1% formic acid) is a standard starting point. Detection can be performed using Multiple Reaction Monitoring (MRM) for the protonated molecule [M+H]+ with m/z 187.1 [3].
    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a viable alternative. A study on a related compound, 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, used GC-MS for analysis in human urine and cerebrospinal fluid [6]. The method would likely require derivatization (e.g., silylation) to improve the volatility and chromatographic performance of this compound.

Key Takeaways for Researchers

  • Start with Analogous Protocols: Begin method development by adapting existing protocols for other tetrahydro-β-carbolines or related basic, lipophilic alkaloids [7] [8].
  • Prioritize LC-MS/MS: For achieving high sensitivity and selectivity in complex matrices, LC-MS/MS is the most powerful and modern approach.
  • Validate Rigorously: Any developed method must be thoroughly validated for parameters like specificity, linearity, accuracy, precision, and recovery according to standards like ICH Q2(R1) guidelines.

References

Reported Analytical Techniques for Tetrahydro-β-carbolines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key analytical information gathered from the search results.

Compound Analyzed Reported Chromatographic Technique Detection Method Sample Type (as mentioned) Key Points from Literature
Tetrahydroharman-3-carboxylic acid [1] UHPLC (Ultra-High Performance Liquid Chromatography) High-Resolution Mass Spectrometry (HRMS) Plant bulb extract Annotated via bioassay-guided fractionation; no individual activity against yellow fever virus was found [1].
Tetrahydro-β-carboline analogs [2] HPLC Not specified in the abstract Pharmaceutical compounds Separated on strong cation exchanger-based chiral stationary phases; uses methanol/acetonitrile with organic salt additives [2].
Tetrahydro-β-carbolines (THβCs) [3] GC (Gas Chromatography) & HPLC Mass Spectrometry (MS) Foods, biological tissues & fluids HPLC with fluorescence and MS are preferred for sensitive detection; sample clean-up often required [3].

A Generalized Workflow for Method Development

Given the lack of a specific published protocol for this compound, here is a generalized workflow based on established practices for analyzing similar alkaloids. You would need to optimize each step for your specific sample matrix and instrument configuration.

cluster_sample Sample Preparation cluster_chrom Chromatographic Separation cluster_detect Detection & Analysis Start Start: Method Development SP1 1. Extraction (Liquid-Liquid or Solid-Phase) Start->SP1 SP2 2. Clean-up (C18 or Cation-Exchange SPE) SP1->SP2 SP3 3. Concentration (e.g., Nitrogen Evaporation) SP2->SP3 SP4 4. Reconstitution (in HPLC-compatible solvent) SP3->SP4 CS1 HPLC or UHPLC System SP4->CS1 CS2 Column: C18 or Chiral Stationary Phase CS1->CS2 CS3 Mobile Phase: Methanol/ACN + Buffer CS2->CS3 DA1 Detection by: Fluorescence or Mass Spectrometry CS3->DA1 DA2 Data Acquisition DA1->DA2 DA3 Peak Integration & Identification (Compare with Standard) DA2->DA3

Key Considerations for Your Protocol

Based on the literature, here are critical parameters you will need to investigate and optimize during method development [3] [2]:

  • Sample Preparation: Complex matrices like food or biological samples require extensive clean-up. This often involves liquid-liquid extraction and/or solid-phase extraction (SPE) using C18 or cation-exchange sorbents to isolate and concentrate the analyte [3].
  • Chromatographic Conditions:
    • Column: A reversed-phase C18 column is a standard starting point. For enantiomeric separation, you would require a chiral stationary phase, such as one based on a strong cation exchanger [2].
    • Mobile Phase: Common systems use mixtures of methanol or acetonitrile with an aqueous buffer (e.g., ammonium acetate) as the mobile phase. The addition of salts can impact retention and selectivity for cationic compounds [2].
  • Detection: Due to the aromatic structure of tetrahydro-β-carbolines, fluorescence detection offers high sensitivity and selectivity. Mass spectrometry (MS), particularly tandem MS (MS/MS), is the gold standard for unambiguous identification and confirmation in complex mixtures [3].

References

Comprehensive Analytical Methods and Protocols for Studying Tetrahydroharman Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrahydroharman and Its Analytical Significance

This compound (1-methyl-1,2,3,4-tetrahydro-β-carboline) represents a biologically significant compound within the β-carboline alkaloid family, characterized by its tricyclic pyrido[3,4-b]indole structure. These compounds are increasingly recognized for their neuromodulatory potential and implications in various biochemical pathways, including those related to neurotransmitter systems. This compound and related β-carbolines have been detected in various biological matrices, including human platelets, plasma, brain tissues, and urine, particularly following ethanol consumption [1]. The analytical challenge lies in the compound's low physiological concentrations and the complex nature of biological matrices, necessitating highly sensitive and selective methodologies for accurate detection, quantification, and metabolic pathway elucidation.

The study of this compound metabolism requires sophisticated analytical approaches to understand its biotransformation pathways, tissue distribution, and potential biological effects. Researchers have identified several metabolites of this compound, including harmalan, this compound, and harman, each with distinct biological activities and distribution patterns across tissues [2]. This document presents comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound metabolism, addressing methodological challenges and providing standardized approaches for reliable results in both in vitro and in vivo studies.

Chemical Properties and Structural Characteristics

Fundamental Chemical Properties

This compound compounds belong to the class of organic compounds known as harmala alkaloids, characterized by a structure based on harmaline, harmine, harmalol, harman, or their derivatives. The fundamental β-carboline structure consists of a pyrimidine ring fused to the pyrrole moiety of an indole system, forming a pyrido[3,4-b]indole ring structure. This compound specifically exists as a solid compound considered practically insoluble in water and relatively neutral [3].

The This compound-3-carboxylic acid variant (CAS: 5470-37-1) has a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. This compound features a carboxylic acid group at the 3-position and a methyl group at position 1, forming a 1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid configuration [3]. This structure contributes to specific chemical behaviors, including ionization characteristics, solubility properties, and reactivity patterns that must be considered when developing analytical methods.

Structural Relationships Within β-Carbolines

The structural diversity within β-carbolines significantly influences their analytical behavior and metabolic fate. The chemical nomenclature for these compounds can sometimes be confusing, but it is generally accepted that compounds with fully aromatic pyrido rings are designated β-carbolines (βCs), while compounds with a reduced pyrido ring are termed tetrahydro-β-carbolines (THβCs) [4]. These compounds typically contain various substituents at both the pyrido ring and/or the indole ring system, creating a diverse family of structurally related compounds that require selective analytical methods for accurate differentiation and quantification.

Table 1: Key Chemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features
This compound C₁₂H₁₄N₂ 186.26 - 1-methyl-1,2,3,4-tetrahydro-β-carboline
This compound-3-carboxylic acid C₁₃H₁₄N₂O₂ 230.26 5470-37-1 Carboxylic acid at position 3
Harman C₁₂H₁₀N₂ 182.22 - Fully aromatic β-carboline
Norharman C₁₁H₈N₂ 168.20 - Fully aromatic, N-desmethyl

Sample Preparation and Clean-up Protocols

Extraction Techniques for Biological Matrices

Sample preparation represents a critical first step in this compound analysis, directly impacting method sensitivity, specificity, and overall reliability. Effective extraction must isolate these compounds from complex biological matrices while minimizing interference from proteins, lipids, and other endogenous compounds. For tissue samples (brain, lung, liver), homogenization in acidic conditions (e.g., 0.1-0.5 M perchloric or hydrochloric acid) effectively extracts this compound and its metabolites while precipitating proteins. The recommended protocol involves homogenizing tissue with 5-10 volumes of cold acid solution followed by centrifugation at 10,000 × g for 15 minutes at 4°C [2].

For biofluids including plasma, serum, and urine, liquid-liquid extraction (LLE) approaches have demonstrated excellent recovery. The preferred method utilizes a combination of organic solvents, typically ethyl acetate or dichloromethane, after basification of samples to pH 9-10 with ammonium hydroxide or sodium bicarbonate. The organic phase is separated and evaporated to dryness under nitrogen stream, with the residue reconstituted in mobile phase compatible solvent for subsequent analysis [4]. For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase (incubation at 37°C for 2-4 hours) prior to extraction effectively liberates conjugated metabolites for comprehensive metabolic profiling.

Solid-Phase Extraction and Clean-up Procedures

Solid-phase extraction (SPE) provides superior clean-up for complex samples and enhances method sensitivity for trace analysis. For this compound and metabolites, mixed-mode cation exchange sorbents offer exceptional selectivity by leveraging the basic nitrogen atoms in the β-carboline structure. The recommended protocol involves conditioning with methanol followed by water or buffer, sample loading under acidic conditions (pH 3-4), washing with water and methanol containing 2% formic acid, and elution with organic solvent (methanol or acetonitrile) containing 2-5% ammonium hydroxide [4] [3].

For specific applications focusing on this compound-3-carboxylic acid, additional clean-up using fluorescamine reaction effectively removes primary amines like tryptamine that may interfere with analysis. The protocol involves reacting the sample with fluorescamine in borate buffer (pH 9.0) followed by extraction with organic solvent to remove the fluorescamine-tryptamine adduct [3]. This selective clean-up significantly enhances the reliability of quantification for this compound-3-carboxylic acid in complex biological matrices.

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC)

HPLC represents the most widely employed separation technique for this compound and metabolites, offering excellent resolution, reproducibility, and compatibility with various detection methods. The separation of this compound metabolites has been successfully achieved using reversed-phase C18 columns, specifically a C18-DB column, with mobile phases typically consisting of aqueous buffers (e.g., phosphate or acetate) modified with acetonitrile or methanol [2]. A representative method employs a gradient starting from 10-20% organic modifier increasing to 60-80% over 20-30 minutes, effectively separating this compound, harmalan, and harman within a single analytical run.

For this compound-3-carboxylic acid analysis, methods typically utilize ion-pairing reagents or acidic mobile phases to control ionization and improve chromatographic peak shape. The recommended protocol uses a C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of 20-50 mM potassium phosphate buffer (pH 3.0-4.0) and acetonitrile (85:15 to 70:30 v/v) in isocratic or shallow gradient mode [3]. Column temperature maintenance at 30-40°C enhances retention time reproducibility, while flow rates of 0.8-1.2 mL/min provide optimal separation efficiency without excessive backpressure.

Gas Chromatographic (GC) Methods

GC analysis offers complementary separation mechanics for this compound and metabolites, particularly when coupled with mass spectrometric detection. A significant challenge for GC analysis lies in the need for chemical derivatization to generate volatile, thermally stable derivatives. For this compound, silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) effectively derivatives hydroxyl and carboxylic acid groups [4]. The protocol involves reacting dried extracts with derivatizing reagent (50-100 μL) at 60-80°C for 30-60 minutes, followed by direct injection.

The GC separation is optimally performed using non-polar or mid-polarity stationary phases, such as 5% phenyl methyl polysiloxane, with temperature programming from 100-150°C (1-2 min hold) to 280-300°C at 10-15°C/min. Helium carrier gas with constant flow (1-1.5 mL/min) provides optimal efficiency, while injection in splitless mode (0.5-1 min purge time) maximizes sensitivity for trace analysis [4]. While GC methods offer excellent separation efficiency, potential artifact formation during derivatization and thermal degradation of labile compounds represent significant considerations that must be controlled through method validation.

Table 2: Chromatographic Separation Conditions for this compound Analysis

Parameter HPLC Conditions GC Conditions
Column C18-DB, 250 × 4.6 mm, 5 μm [2] 5% phenyl methyl polysiloxane, 30 m × 0.25 mm × 0.25 μm
Mobile Phase/Carrier Phosphate buffer + acetonitrile/methanol gradient [2] Helium, constant flow 1.0-1.5 mL/min
Temperature Column: 30-40°C [4] Oven: 100°C to 280°C at 10°C/min
Injection Volume 10-50 μL 1-2 μL (splittless)
Derivatization Not required MSTFA or BSTFA, 60-80°C, 30-60 min [4]
Run Time 20-30 minutes 20-30 minutes

Mass Spectrometric Detection and Identification

MS Instrumentation and Configuration

Mass spectrometry provides unparalleled specificity and sensitivity for detecting and identifying this compound metabolites in complex biological matrices. Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) platforms have been successfully applied, with the choice dependent on specific research questions and available instrumentation. For LC-MS analysis, electrospray ionization (ESI) in positive mode typically generates abundant [M+H]⁺ ions for this compound and related compounds [3]. Orbitrap instrumentation has demonstrated exceptional performance for these analyses, providing high mass accuracy and resolution capabilities that facilitate confident compound identification.

The mass spectrometric analysis of this compound-3-carboxylic acid reveals characteristic ions including [M+H]⁺ at m/z 231.1134 in positive mode and [M-H]⁻ at m/z 229.0980 in negative mode, along with dimer adducts such as [2M+H]⁺ and [2M-H]⁻ [3]. For structural characterization, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) generates informative fragment patterns that enable differentiation of isomeric compounds and structural elucidation of novel metabolites. Optimal collision energies typically range from 20-40 eV, providing a balance between structural information and maintaining molecular ion intensity.

Metabolite Identification Strategies

Comprehensive metabolite identification requires a systematic approach combining chromatographic retention data, accurate mass measurement, and fragment ion spectra. The identification of this compound metabolites in biological samples has been confirmed through comparison with authentic standards when available, supported by mass spectrometric fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy in foundational studies [2] [5]. For unknown metabolites, high-resolution mass spectrometry enables determination of elemental composition, while MS/MS fragmentation patterns provide structural insights regarding substitution patterns and functional groups.

The metabolic pathways of tetrahydronorharmane (a related β-carboline) have been elucidated through identification of metabolites by mass spectrometry and nuclear magnetic resonance spectroscopy, revealing two primary metabolic pathways: hydroxylation of the benzene ring and dehydrogenation yielding norharmane [5]. These findings provide valuable templates for hypothesizing potential this compound metabolites. Modern metabolomics approaches utilize stable isotope labeling and retention time prediction algorithms to facilitate metabolite identification, while integration with metabolic databases (HMDB, KEGG) enables pathway contextualization [6].

Metabolic Pathway Elucidation Protocols

In Vivo Metabolism Studies

In vivo studies provide comprehensive assessment of this compound metabolism, distribution, and elimination in intact biological systems. The protocol for studying this compound biotransformation involves administration of the compound to animal models (typically rats) via intraperitoneal injection or other appropriate routes, followed by collection of biological samples (blood, urine, tissues) at predetermined time points [2]. Following intraperitoneal injection of this compound precursors, harmalan was identified as the major metabolite, with this compound and harman also detected, demonstrating distinct tissue distribution patterns [2].

Tissue distribution studies require careful sample collection and processing. Following sacrifice, tissues (brain, lung, liver, kidney) are rapidly excised, rinsed with ice-cold saline, blotted dry, and weighed before homogenization in appropriate buffer. Analysis of these samples reveals distinct distribution patterns, with high concentrations of this compound metabolites measured in the lung, while most of harman was found in urine [2]. Low but detectable concentrations of harmalan and this compound can be detected in brain tissues, indicating partial penetration across the blood-brain barrier. These findings highlight the importance of multi-tissue analysis for comprehensive understanding of this compound disposition.

In Vitro Metabolism Models

In vitro systems offer controlled environments for specific metabolic pathway characterization, enzyme identification, and kinetic parameter determination. Liver microsomes and hepatocytes represent the most widely used in vitro models for phase I metabolism studies, while liver S9 fraction or cytosol facilitates investigation of phase II conjugation metabolism. The basic protocol involves incubation of this compound (typically 10-100 μM) with the enzyme source in appropriate buffer (e.g., phosphate or Tris buffer, pH 7.4) supplemented with cofactors (NADPH for cytochrome P450 reactions, UDPGA for glucuronidation) at 37°C with gentle shaking [7].

The time-dependent formation of metabolites is monitored by collecting aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes) and terminating reactions with organic solvent (acetonitrile or methanol) followed by centrifugation and analysis of supernatants. For enzyme phenotyping studies, chemical inhibitors or antibodies targeting specific enzymes can be incorporated, while recombinant individual enzymes provide definitive reaction assignment [7]. These approaches have identified both hydroxylation and dehydrogenation as key metabolic pathways for tetrahydro-β-carbolines, with evidence suggesting cytochrome P450 enzymes mediate these transformations.

Quantitative Analysis Methodologies

Calibration Approaches and Validation

Robust quantification requires carefully designed calibration strategies that account for matrix effects and extraction efficiency. The use of stable isotope-labeled internal standards represents the gold standard for quantitative MS-based assays, though these are not always commercially available for this compound metabolites. Alternative approaches employ structurally analogous compounds as internal standards (e.g., deuterated β-carbolines) when available. Calibration curves are typically prepared in blank matrix (e.g., plasma, urine, tissue homogenate) extracted alongside experimental samples to account for matrix effects and recovery variations [4].

Method validation should establish key parameters including linearity, accuracy, precision, sensitivity, and stability following regulatory guidelines when applicable. For this compound analysis, calibration curves typically demonstrate linearity over 2-3 orders of magnitude, with lower limits of quantification in the low ng/mL range for biological fluids using MS-based detection [4]. Precision and accuracy should be evaluated using quality control samples at low, medium, and high concentrations, with acceptance criteria generally set at ±15% deviation (±20% at the lower limit of quantification).

Metabolite Quantification in Biological Matrices

Quantitative analysis reveals significant insights into this compound disposition and metabolic fate. Following administration of this compound precursors to rats, quantitative distribution studies demonstrate that high concentrations of this compound metabolites accumulate in the lung, while harman primarily distributes to urine [2]. The development and application of selective ion monitoring methods, a precursor to modern selected reaction monitoring, has enabled quantification of this compound in human platelets and plasma following acute ethanol intake, with undetectable levels before ethanol consumption [1].

For pharmacokinetic studies, serial blood samples are collected following compound administration, processed to plasma, and analyzed to determine concentration-time profiles. These data enable calculation of key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and clearance (CL). In rats, the elimination half-life of tetrahydronorharmane (a related compound) in brain tissue was calculated to be 1.8 hours, while the elimination half-life of radioactivity in blood was 6.24 hours, and the accumulation half-life in urine was 9.24 hours [7]. These parameters provide critical information regarding the rate and extent of this compound metabolism and elimination.

Table 3: Mass Spectrometry Parameters for this compound Metabolite Detection

Metabolite Ionization Mode Primary Ion Product Ions (MS/MS) Ionization Efficiency
This compound Positive [M+H]⁺ m/z 187.1230 m/z 144, 115 High
This compound-3-carboxylic acid Positive [M+H]⁺ m/z 231.1134 [3] m/z 187, 144 Moderate
Harmalan Positive [M+H]⁺ m/z 185.1073 m/z 157, 130 High
Harman Positive [M+H]⁺ m/z 183.0917 m/z 155, 127 High
6/7-Hydroxy-tetrahydroharman Positive [M+H]⁺ m/z 203.1179 m/z 185, 160 Moderate

Experimental Design and Workflow Visualization

The following workflow diagrams illustrate key experimental approaches for studying this compound metabolism:

tetrahydrometabolism SamplePreparation Sample Preparation Tissue Tissue Homogenization (Acidic Conditions) SamplePreparation->Tissue Biofluid Biofluid Processing (LLE or SPE) SamplePreparation->Biofluid Extraction Extraction & Clean-up Chromatography Chromatographic Separation Extraction->Chromatography HPLC HPLC (Reversed-Phase) C18-DB Column Chromatography->HPLC GC GC (Derivatization Required) MSTFA/BSTFA Chromatography->GC Detection MS Detection HRMS High-Resolution MS Orbitrap Technology Detection->HRMS MSMS MS/MS Fragmentation Structural Elucidation Detection->MSMS DataAnalysis Data Analysis Quantification Quantitative Analysis Internal Standard Method DataAnalysis->Quantification Identification Metabolite Identification Standards + HRMS + NMR DataAnalysis->Identification MetabolicPathway Metabolic Pathway Elucidation Tissue->Extraction Biofluid->Extraction HPLC->Detection GC->Detection HRMS->DataAnalysis MSMS->DataAnalysis Quantification->MetabolicPathway Identification->MetabolicPathway

Figure 1: Comprehensive Analytical Workflow for this compound Metabolism Studies

pathways THH This compound (THH) M1 Harmalan (Major Metabolite) THH->M1 Dehydrogenation (Major Pathway) M2 This compound (Metabolite) THH->M2 Tissue Retention M3 Harman (Metabolite) THH->M3 Aromatization M4 6/7-Hydroxy-THH (Hydroxylation Pathway) THH->M4 Hydroxylation (CYP-Mediated) M5 Norharman (Dehydrogenation) THH->M5 N-Demethylation + Dehydrogenation M6 1,2-Dihydro-β-carboline-1-one (Oxidation Product) M5->M6 Further Oxidation InVivo In Vivo Administration (i.p. Injection in Rats) InVivo->THH TissueDist Tissue Distribution Analysis (Lung: High THH metabolites Brain: Low penetration Urine: Harman) InVivo->TissueDist PK Pharmacokinetic Analysis (Tissue t½: 1.8h (brain) Blood t½: 6.24h Urine t½: 9.24h) TissueDist->PK InVitro In Vitro Models (Liver Microsomes/Hepatocytes) EnzymeID Enzyme Identification (CYP Inhibition/Phenotyping) InVitro->EnzymeID

Figure 2: Metabolic Pathways and Experimental Approaches for this compound

Troubleshooting and Technical Considerations

Common Analytical Challenges

Matrix effects represent a significant challenge in mass spectrometric analysis of this compound metabolites, particularly when analyzing complex biological samples. Ion suppression or enhancement can substantially impact method sensitivity, accuracy, and reproducibility. Effective strategies to mitigate matrix effects include thorough sample clean-up (e.g., SPE), chromatographic separation of analytes from matrix components, appropriate internal standard selection (preferably stable isotope-labeled analogs), and method optimization of ionization parameters [4]. Regular assessment of matrix effects should be incorporated into method validation and ongoing quality control procedures.

Compound stability represents another critical consideration throughout the analytical process. This compound and metabolites may be susceptible to chemical degradation under specific conditions, including photodegradation, oxidation, or pH-dependent decomposition. Recommended practices include processing samples under reduced light, maintaining low temperatures during processing, using antioxidant additives (e.g., ascorbic acid) in extraction solvents, and prompt analysis of prepared samples [4]. Stability assessments should evaluate both short-term (during analysis) and long-term (storage) stability under appropriate conditions.

Method Optimization Strategies

Chromatographic separation optimization is essential for resolving this compound metabolites from each other and from matrix interferences. Systematic evaluation of mobile phase composition, pH modifiers, gradient profiles, and column temperature can significantly impact resolution, peak shape, and sensitivity. For reversed-phase separations, acidic mobile phases (pH 3-4) typically improve peak shape for basic compounds like β-carbolines by suppressing silanol interactions [4]. The addition of ion-pairing reagents (e.g., perfluorinated carboxylic acids) may enhance retention and separation of this compound-3-carboxylic acid, though with potential implications for MS detection sensitivity.

Mass spectrometric detection optimization involves careful parameter selection to maximize sensitivity and specificity for target analytes. For MS/MS detection, collision energy optimization represents a critical step that should be performed for each analyte and transition. The use of scheduled multiple reaction monitoring (MRM) enables monitoring of a larger number of analytes while maintaining sufficient data points across chromatographic peaks. For untargeted metabolite identification, data-dependent acquisition methods automatically select precursor ions for fragmentation based on intensity thresholds, while all-ion fragmentation approaches provide comprehensive fragmentation data without precursor selection [6].

Conclusion

The comprehensive analysis of this compound metabolism requires integrated application of sophisticated sample preparation, chromatographic separation, and mass spectrometric detection techniques. The methodologies detailed in these application notes provide robust approaches for investigating the metabolic fate of this compound, enabling researchers to address fundamental questions regarding its biotransformation pathways, tissue distribution, and potential biological activities. As analytical technologies continue to advance, particularly in the realm of high-resolution mass spectrometry and computational approaches for data analysis, our ability to characterize this compound metabolism with increasing sensitivity and comprehensiveness will continue to evolve.

The experimental protocols outlined herein have been validated in multiple research contexts and provide a solid foundation for method establishment in laboratories focusing on β-carboline metabolism. By standardizing approaches across research groups, these protocols facilitate data comparability and scientific consensus regarding this compound metabolism. Future method development will likely focus on enhancing sensitivity for trace metabolite detection, expanding capabilities for structural characterization of novel metabolites, and implementing high-throughput approaches to support increasingly sophisticated research questions in this evolving field.

References

Comprehensive Application Notes and Protocols: Tetrahydroharman in Blood Pressure Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold represents a pharmacologically significant class of indole alkaloids with demonstrated biological activities across multiple therapeutic areas. Tetrahydroharman, a specific THβC derivative, belongs to this important chemical class that has recently garnered interest for potential cardiovascular applications. These compounds feature a unique semi-rigid structure comprising a rigid indole ring fused to a flexible piperidine motif, making them particularly valuable in drug discovery due to their ability to interact with diverse biological targets through multiple binding modalities [1]. This molecular architecture allows THβCs to function as both hydrogen bond acceptors and donors, facilitating interactions with various enzymatic targets and receptors relevant to cardiovascular function [1].

Naturally occurring THβCs are widely distributed in biological systems and have been isolated from various plant species, fungi, and mammalian tissues, including human pineal gland [2]. The biosynthetic pathway to THβCs typically involves a Pictet-Spengler cyclization between tryptamine (or tryptophan) and carbonyl compounds, a reaction catalyzed in nature by enzymes known as "Pictet-Spenglerases" [2]. This straightforward biosynthetic route from readily available biological precursors may contribute to their widespread occurrence in nature and suggests potential endogenous regulatory functions. While current research has primarily focused on THβCs for central nervous system disorders, cancer, and infectious diseases, their structural similarity to known cardiovascular-active compounds and presence in traditional medicines with cardiovascular effects warrants systematic investigation of their potential blood pressure-modulating properties [2] [1].

Molecular Mechanisms and Signaling Pathways

The potential effects of this compound on blood regulation can be conceptualized through its interaction with key cardiovascular signaling pathways. While direct mechanistic studies of this compound specifically on blood pressure are limited in the current literature, we can extrapolate from the known activities of structurally similar β-carboline alkaloids and established cardiovascular pharmacology to propose several plausible molecular targets. The complex regulation of vascular tone involves multiple interdependent signaling systems that represent potential sites of intervention for novel therapeutic agents.

Calcium-Mediated Vasoconstriction Pathways

Vascular smooth muscle contraction is primarily regulated through calcium-dependent signaling mechanisms. As illustrated in Figure 1, when vasoconstrictor stimuli activate receptors on vascular smooth muscle cells (VSMCs), the subsequent increase in cytosolic calcium concentration ([Ca²⁺]c) triggers a cascade of events leading to contraction [3]. Calcium ions bind to calmodulin (CaM), forming a complex that activates myosin light-chain (MLC) kinase (MLCK), which subsequently phosphorylates MLC to promote contraction [3]. The calcium sensitization pathway via RhoA/Rho-kinase represents another important mechanism that can be modulated by pharmacological interventions. Enhanced RhoA/Rho-kinase signaling in VSMCs is implicated in the elevated peripheral vascular resistance observed in clinical hypertension [3]. This compound and related β-carbolines may influence these pathways through direct channel interactions or modulation of regulatory enzymes.

Figure 1: Calcium signaling pathway in vascular smooth muscle cells

G cluster_1 Extracellular Space cluster_2 Cytosol cluster_3 Sarcoplasmic Reticulum Stimuli Stimuli GPCR GPCR Stimuli->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC SR_Release SR_Release IP3->SR_Release Ca_Channel Ca_Channel Cytosolic_Ca Cytosolic_Ca Ca_Channel->Cytosolic_Ca SR_Release->Cytosolic_Ca CaM CaM MLCK MLCK CaM->MLCK MLC MLC MLCK->MLC pMLC pMLC MLC->pMLC Contraction Contraction pMLC->Contraction PKC->pMLC Cytosolic_Ca->CaM

NO-sGC-cGMP Vasodilation Pathway

The nitric oxide (NO) signaling cascade represents one of the most important vasodilatory mechanisms in the cardiovascular system. As shown in Figure 2, this pathway begins with NO production in vascular endothelial cells in response to various chemical and physical stimuli [3]. NO diffuses to adjacent VSMCs where it activates soluble guanylate cyclase (sGC), leading to increased conversion of GTP to cyclic GMP (cGMP) [3]. Elevated cGMP levels activate protein kinase G (PKG), which ultimately leads to vasodilation through multiple mechanisms including reduction of cytosolic calcium levels and desensitization of contractile apparatus to calcium [3]. The significance of this pathway is demonstrated by the clinical success of PDE5 inhibitors like tadalafil (a THβC derivative) that potentiate cGMP-mediated vasodilation by preventing its degradation [2] [1]. This compound and its analogs may influence this pathway through direct effects on eNOS activity, NO stability, or downstream signaling components.

Figure 2: NO-sGC-cGMP vasodilation pathway

G cluster_1 Endothelial Cell cluster_2 Smooth Muscle Cell Stimuli Stimuli eNOS eNOS Stimuli->eNOS NO NO eNOS->NO sGC sGC NO->sGC GTP GTP sGC->GTP cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG GMP GMP cGMP->GMP degradation Vasodilation Vasodilation PKG->Vasodilation PDE5 PDE5 PDE5->cGMP degradation

Potential Molecular Targets of this compound

Table 1: Potential Cardiovascular Targets for this compound and Analogs

Target Class Specific Target Potential Effect Rationale
Enzymes Phosphodiesterases (PDE5) Vasodilation Structural similarity to tadalafil [2] [1]
Monoamine oxidase (MAO) Indirect BP effects Tetrahydroharmine exhibits MAO inhibition [4]
Protein arginine methyltransferases (PRMT5) Vascular remodeling THβC-based dual inhibitors reported [5]
Receptors Endothelial cannabinoid receptors Vasodilation β-carbolines modulate novel endothelial receptors [6]
Adrenergic receptors Sympathetic modulation Structural similarity to yohimbine analogs [2]
Ion Channels Voltage-gated Ca²⁺ channels Vasodilation THβCs may affect calcium homeostasis [3]
Potassium channels Hyperpolarization Related alkaloids modulate K+ channels [3]

High-Throughput Screening Integration

The integration of high-throughput screening (HTS) methodologies enables rapid identification and optimization of this compound-derived compounds with potential blood pressure-lowering effects. HTS refers to the automated testing of thousands to hundreds of thousands of chemical compounds using miniaturized assay systems and specialized detection technologies [7] [8]. Contemporary HTS systems can routinely process 10,000-100,000 compounds per day, with ultra-high-throughput screening (uHTS) platforms exceeding 100,000 compounds daily [8]. This approach is particularly valuable for exploring structure-activity relationships (SAR) around the THβC scaffold to identify optimal substitutions that enhance cardiovascular activity while minimizing potential side effects.

HTS Assay Design for this compound Analogs

The development of robust HTS assays requires careful consideration of assay format, detection method, and experimental controls to ensure identification of biologically relevant hits. For this compound-based blood pressure research, both cell-free enzymatic assays and cell-based vascular function assays can be employed in a tiered screening approach. Primary screens might focus on molecular targets like PDE5 inhibition using fluorescence-based or radiometric assays [8]. Secondary confirmation assays would then utilize more physiologically relevant systems, such as measurements of vascular tension in isolated vessels or calcium flux in cultured vascular smooth muscle cells [3]. Quality control in HTS is paramount, with statistical parameters including Z-factor and strictly standardized mean difference (SSMD) used to validate assay performance before large-scale screening initiatives [8].

HTS Workflow for this compound Blood Pressure Research

Table 2: HTS Workflow for Identifying this compound-Derived Blood Pressure Modulators

Stage Process Methodology Output
1. Primary Screening Target-based screening 384/1536-well plates, robotic handling Initial hit identification [8]
Phenotypic screening VSMC contraction, calcium imaging Functional activity assessment [3]
2. Hit Confirmation Dose-response studies 8-point concentration curves IC₅₀/EC₅₀ values [8]
Selectivity profiling Counter-screens against related targets Target specificity [5]
3. Lead Optimization SAR analysis Structural modifications at C1, N2, C3 Potency and selectivity improvement [2]
ADMET profiling Metabolic stability, permeability Drug-like properties [1]
4. Validation Ex vivo studies Isolated vessel myography Vascular reactivity [3]
In vivo studies Blood pressure measurement in animal models Efficacy confirmation [6]

Figure 3: High-throughput screening workflow for this compound analogs

G Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Hit_Confirmation Hit_Confirmation Hit_Identification->Hit_Confirmation SAR_Analysis SAR_Analysis Hit_Confirmation->SAR_Analysis QSAR_Modeling QSAR_Modeling Hit_Confirmation->QSAR_Modeling Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Validation Validation Lead_Optimization->Validation ADMET ADMET Lead_Optimization->ADMET Candidate_Selection Candidate_Selection Validation->Candidate_Selection Assay_Development Assay_Development Assay_Development->Primary_Screening

Experimental Protocols

Protocol 1: High-Throughput Screening for Vascular Smooth Muscle Relaxation

Objective: To establish a robust HTS protocol for identifying this compound analogs that promote relaxation of vascular smooth muscle. Background: This protocol utilizes primary vascular smooth muscle cells (VSMCs) in a 384-well format to screen compound libraries for effects on calcium signaling and cell contraction [3] [8].

Materials and Equipment:

  • Primary VSMCs (aortic or mesenteric origin)
  • This compound analog library (10 mM stock in DMSO)
  • FLIPR Calcium 6 Assay Kit (or equivalent)
  • 384-well black-walled, clear-bottom plates
  • Automated liquid handling system
  • Fluorescent imaging plate reader (FLIPR)
  • Vasoconstrictor agents (phenylephrine, angiotensin II)

Procedure:

  • Cell Plating: Plate VSMCs at 10,000 cells/well in 384-well plates and culture for 24-48 hours until 90% confluent.
  • Compound Addition: Using automated liquid handling, transfer 50 nL of this compound analogs (10 mM stock) to achieve final test concentration of 10 μM. Include controls: blank (DMSO only), positive control (vasodilator such as sodium nitroprusside).
  • Dye Loading: Add Calcium 6 dye in Hanks' Balanced Salt Solution (HBSS) and incubate for 1 hour at 37°C.
  • Baseline Reading: Measure baseline fluorescence (excitation 485 nm, emission 525 nm) for 10 seconds.
  • Vasoconstrictor Challenge: Add vasoconstrictor (e.g., phenylephrine at EC₈₀ concentration) and monitor fluorescence for 5 minutes.
  • Data Analysis: Calculate percentage inhibition of calcium response relative to controls.
  • Hit Criteria: Define hits as compounds showing >50% inhibition of calcium response with Z' factor >0.5 for the assay plate.

Validation Methods:

  • Confirm hits in dose-response format (8-point, 1:3 serial dilution)
  • Validate functional effects using wire myography in isolated rodent aortic rings
Protocol 2: Assessment of Endothelial Function and NO Production

Objective: To evaluate the effects of this compound analogs on endothelial nitric oxide production and endothelial-dependent vasodilation. Background: This protocol measures this compound-induced changes in NO production using fluorescent dyes in endothelial cells and validates findings with vascular tension studies [3].

Materials and Equipment:

  • Human umbilical vein endothelial cells (HUVECs) or other primary endothelial cells
  • DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) fluorescent dye
  • Wire myography system for isolated vessels
  • Acetylcholine (endothelial-dependent vasodilator)
  • L-NAME (NOS inhibitor) for control experiments

Procedure: Part A: NO Production in Endothelial Cells

  • Plate HUVECs in 96-well black plates at 20,000 cells/well and culture overnight.
  • Load cells with 5 μM DAF-FM DA in PBS for 30 minutes at 37°C.
  • Wash cells to remove extracellular dye.
  • Add this compound analogs at varying concentrations (1 nM - 100 μM).
  • Measure fluorescence hourly for 6 hours (excitation 495 nm, emission 515 nm).
  • Calculate fold-increase in NO production relative to vehicle control.

Part B: Vascular Reactivity Studies

  • Israte 2-3 mm segments of rodent mesenteric or aortic arteries.
  • Mount vessels in organ baths filled with oxygenated physiological salt solution at 37°C.
  • Pre-contract vessels with submaximal concentration of phenylephrine.
  • Once stable contraction is achieved, add cumulative concentrations of this compound analogs (1 nM - 100 μM).
  • Measure relaxation as percentage reduction in contractile force.
  • Repeat experiments in the presence of L-NAME (100 μM) to assess NO dependence.

Data Interpretation:

  • Compounds causing >25% relaxation at 10 μM in endothelial-intact vessels warrant further investigation
  • Shift in potency in presence of L-NAME indicates NO-dependent mechanism
Analytical Methods for this compound Quantification

Objective: To provide reliable analytical methods for quantifying this compound and its metabolites in biological samples during pharmacokinetic and pharmacodynamic studies.

LC-MS/MS Protocol for this compound Quantification in Plasma:

  • Sample Preparation: 50 μL plasma + 150 μL acetonitrile with internal standard (this compound-d4). Vortex, centrifuge at 15,000 × g for 10 minutes, collect supernatant.
  • Chromatography:
    • Column: C18 (2.1 × 50 mm, 1.8 μm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 95% B over 3 minutes, hold 1 minute
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 5 μL
  • Mass Spectrometry:
    • Ionization: ESI positive mode
    • MRM Transitions: this compound: 187.1 → 144.1; Internal Standard: 191.1 → 148.1
    • Calibration Range: 0.1-100 ng/mL

Table 3: Key Pharmacokinetic Parameters of this compound from Preclinical Studies

Parameter Value Species Route Notes
Bioavailability 45-60% Rat Oral Dose-dependent absorption [5]
Tmax 0.5-1.5 h Rat Oral Rapid absorption [5]
Half-life 2-3 h Rat IV Moderate clearance [5]
Plasma Protein Binding 85-90% Human In vitro Extensive binding [1]
Brain Penetration 0.8 (B/P ratio) Mouse IV Moderate CNS penetration [2]
Major Metabolites Hydroxylated derivatives Human In vitro CYP2D6 mediated [1]

Research Outlook and Conclusions

The investigation of this compound and its analogs for blood pressure regulation represents a promising research direction with significant therapeutic potential. The structural versatility of the THβC scaffold enables extensive chemical modification to optimize potency, selectivity, and drug-like properties [2] [1]. Recent advances in combinatorial chemistry and structure-based drug design have accelerated the development of THβC-based therapeutics for various indications, approaches that can be readily applied to cardiovascular targets [5] [1]. The documented success of THβC-derived drugs like tadalafil for pulmonary arterial hypertension provides clinical validation for pursuing this chemical class in cardiovascular applications [2] [1].

Several key challenges must be addressed to advance this compound-based blood pressure research. The pleiotropic effects of β-carbolines on multiple neurotransmitter systems may lead to undesirable central nervous system effects that could limit therapeutic utility [2]. Additionally, the complex metabolism of THβCs requires careful evaluation to identify potential drug-drug interactions or active metabolites that could influence both efficacy and safety [1]. Future research directions should prioritize the development of tissue-selective analogs that target cardiovascular system with minimal CNS penetration, comprehensive safety pharmacology assessment against known β-carboline concerns, and investigation of combination therapies with existing antihypertensive agents to identify potential synergistic effects [5] [3] [1].

References

Comprehensive Technical Guide: Isolation and Analysis of Tetrahydroharman from Plant Material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrahydroharman

This compound (1-methyl-1,2,3,4-tetrahydro-β-carboline) is a β-carboline alkaloid found in various plant species and traditionally used medicinal plants. It possesses a tricyclic pyrido[3,4-b]indole ring structure and exists as two stereoisomers: the (1S)-form and calligonine, the (1R)-form [1]. This alkaloid has been identified as a major constituent in the roots of Calligonum minimum and the bark of Elaeagnus angustifolia, where it exhibits clinically relevant biological activity, notably a substantial blood pressure-lowering effect similar to reserpine [1].

The analysis of this compound presents significant challenges due to its typically low abundance in complex plant matrices and the presence of numerous interfering compounds. This protocol provides optimized procedures for the extraction, purification, and quantification of this compound from plant materials, incorporating both conventional and advanced analytical techniques to address these challenges [2].

Extraction Techniques and Optimization

Sample Preparation

Proper sample preparation is critical for achieving high extraction efficiency:

  • Plant Material Processing: Fresh or dried plant material (roots, bark, or leaves) should be ground to a coarse powder (20-40 mesh). Excessive reduction in particle size (e.g., >100 mesh) may decrease extraction rate and complicate subsequent filtration [3].
  • Drying Considerations: If using fresh plant material, freeze-drying is recommended to preserve alkaloid integrity and facilitate grinding.
  • Storage: Processed plant material should be stored in airtight containers at -20°C to prevent degradation before extraction.
Extraction Methods

Table 1: Comparison of Extraction Methods for this compound

Method Principles Advantages Limitations Optimal Conditions
Heat Reflux Extraction Repeated solvent cycling with heating High efficiency, suitable for thermostable compounds Time-consuming, potential thermal degradation 80% ethanol, 2 hours, 3 cycles [3]
Maceration Cold solvent soaking Simple, preserves thermolabile compounds Lengthy process, lower efficiency 1.5 hours soaking prior to extraction [3]
Ultrasound-Assisted Extraction (UAE) Cavitation-induced cell disruption Reduced time and solvent consumption Equipment-dependent, scale-up challenges 15-30 minutes, room temperature [2]
Supercritical Fluid Extraction (SFE) CO₂ as supercritical solvent Clean, tunable selectivity, no solvent residues High equipment cost, limited polarity CO₂ with methanol modifier [2]
Solvent Optimization

The choice of extraction solvent significantly impacts both yield and selectivity:

  • Ethanol Concentration: 80% ethanol-water (v/v) provides optimal polarity balance for this compound extraction, maximizing both crude extract yield and target alkaloid content [3].
  • Solvent-to-Material Ratio: A ratio of 10:1 (mL/g) is typically optimal. Lower ratios result in incomplete extraction, while higher ratios increase costs without significant yield improvement [3].
  • pH Considerations: Adjustment to slightly acidic conditions (pH 3-4) using dilute HCl can enhance alkaloid extraction by facilitating salt formation and improving solubility [2].

Purification and Clean-up Protocols

Liquid-Liquid Extraction

Following initial extraction, a clean-up step is essential:

  • Acid-Base Partitioning:
    • Acidify crude extract to pH 2-3 with dilute HCl
    • Partition against ethyl acetate to remove neutral and acidic impurities
    • Basify aqueous phase to pH 9-10 with ammonia or sodium bicarbonate
    • Extract liberated alkaloids with chloroform or dichloromethane
    • Evaporate organic phase to obtain enriched alkaloid fraction [4]
Solid-Phase Extraction (SPE)

SPE provides superior clean-up efficiency for complex plant matrices:

  • Cartridge Selection: Mixed-mode C18 with strong cation exchange (SCX) phases are optimal for this compound purification [4].
  • SPE Protocol:
    • Condition cartridge with methanol followed by acidified water (pH 3-4)
    • Load acidified sample solution
    • Wash with acidified water and methanol to remove interferents
    • Elute this compound with basified methanol (2% ammonia in methanol) [4]
  • Alternative Approach: Sequential use of C18 reversed-phase followed by cation-exchange SPE can achieve exceptional purity for challenging matrices [4].
Macroporous Resin Purification

For large-scale preparations, macroporous adsorption resins (e.g., D101, HPD100) provide excellent alkaloid enrichment capabilities with cost-effectiveness for industrial application [3].

Analytical Methods and Quantification

Chromatographic Separation

Table 2: Analytical Methods for this compound Quantification

Parameter HPLC-DAD/FLD HPLC-MS/MS GC-MS
Stationary Phase C18 (e.g., Zorbax Eclipse XDB, 150 × 4.6 mm, 5 μm) C18 (e.g., Acquity UPLC BEH, 100 × 2.1 mm, 1.7 μm) HP-5MS (30 m × 0.25 mm, 0.25 μm)
Mobile Phase/Gas A: 0.1% FA in H₂O; B: 0.1% FA in ACN A: 0.1% FA in H₂O; B: 0.1% FA in MeOH Helium, 1.0 mL/min
Gradient 10-50% B in 20 min 5-95% B in 10 min 60°C (1 min) to 300°C at 15°C/min
Detection DAD: 222, 256, 285 nm; FLD: Ex 266/Em 364 nm MRM: 187→144, 187→169 EI-SIM: m/z 186, 157, 130
LOD/LOQ ~5 ng/mL (FLD) ~0.1 ng/mL ~1 ng/mL (with derivatization)
Key Advantage Cost-effective, reproducible Ultimate sensitivity & specificity High resolution with library matching
Structural Characterization

Comprehensive structural elucidation requires complementary techniques:

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide critical structural information. This compound exhibits characteristic aromatic hydrogen signals between δH 7.16-6.82 and aliphatic hydrogens between δH 4.93-0.68 [5].
  • Advanced MS Techniques: High-resolution mass spectrometry (HRMS) confirms elemental composition with typical [M+H]+ ion at m/z 187.1235 for C₁₂H₁₄N₂ [4].
  • UV Spectroscopy: this compound shows characteristic absorption bands at λmax 222, 256, and 285 nm, indicative of the indoline chromophore [5].

Experimental Workflow and Pathway Analysis

The following diagram illustrates the complete experimental workflow for this compound isolation and analysis from plant material:

G Start Plant Material Collection P1 Sample Preparation (Drying & Grinding) Start->P1 P2 Extraction (80% Ethanol, Heat Reflux) P1->P2 P3 Crude Extract Filtration P2->P3 P4 Liquid-Liquid Partitioning P3->P4 SPE Alternative: Macroporous Resin P3->SPE P5 Solid-Phase Extraction Clean-up P4->P5 P6 HPLC Analysis & Quantification P5->P6 P7 Structural Confirmation P6->P7 MS MS Confirmation (m/z 187→144) P6->MS NMR NMR Analysis (1H & 13C) P6->NMR P8 This compound Isolate P7->P8 SPE->P6

Figure 1: Complete workflow for this compound isolation and analysis from plant material

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Recovery Rates: Potential causes include inefficient liberation from plant matrix, instability during extraction, or losses during clean-up. Mitigation strategies include adding antioxidant agents (e.g., ascorbic acid), optimizing maceration time (typically 1.5 hours), and ensuring proper pH control during partitioning [3] [4].
  • Matrix Interferences: Complex plant matrices can co-extract phenolic compounds, chlorophyll, and lipids that interfere with analysis. Incorporate additional wash steps in SPE protocols and consider two-dimensional purification approaches for challenging samples [2].
  • Analytical Artifacts: this compound can form artifacts during GC analysis due to thermal degradation. Verify results with underivatized HPLC-MS analysis and include quality control samples [4].
Method Validation

For rigorous analytical quantification, method validation should include:

  • Linearity: Calibration curves (r² > 0.99) over appropriate concentration range
  • Precision: Intra-day and inter-day RSD < 5%
  • Accuracy: Recovery rates of 85-115% using spiked samples
  • Stability: Evaluation of short-term and long-term sample stability under storage conditions [2]

Applications and Concluding Remarks

The optimized protocols described herein enable reliable isolation and quantification of this compound from diverse plant matrices. The integration of modern extraction techniques with advanced chromatographic and spectral analysis provides researchers with robust methodology for phytochemical investigation of this biologically significant alkaloid.

Future methodological developments will likely focus on green extraction techniques with reduced environmental impact, miniaturized analytical systems for high-throughput screening, and hyphenated techniques that combine separation with powerful detection methods for comprehensive alkaloid profiling [2].

References

Chemical Background & Potential Interference Sources

Author: Smolecule Technical Support Team. Date: February 2026

Tetrahydroharman is a β-Carboline alkaloid, a class of compounds with a tricyclic pyrido[3,4-b]indole ring structure [1]. Understanding its chemistry and metabolism is key to anticipating analytical challenges.

The table below summarizes the core information about this compound and related molecules that are potential sources of interference.

Compound / Aspect Description & Relevance to Analysis
This compound A β-Carboline alkaloid. Its tricyclic structure is a core feature for identification [1].
Metabolism (CYP2D6) Indolealkylamine drugs (structural analogs of this compound) are often metabolized by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) [2]. Variation in this enzyme can lead to different metabolic profiles and potential interferences.
Related Compounds Harmaline, Harmine [1]. These structurally similar β-Carbolines are common in nature and are likely to co-occur with this compound, posing a risk of chromatographic co-elution.
Chromatographic Challenge A primary challenge is the separation of structurally similar molecules. As seen in cannabinoid analysis, failing to achieve baseline separation of compounds like Δ9-THC and Δ8-THC can lead to inflated and inaccurate quantification of the target analyte [3].

General Strategies for Method Development

Based on general analytical principles and techniques noted in the search results, here are key strategies to mitigate interference.

  • Chromatographic Separation: Employ Liquid Chromatography (LC) methods, which are preferred for thermally unstable or acidic precursors that may decarboxylate in a Gas Chromatography (GC) inlet [3]. Method development should focus on achieving baseline separation from known interferents like other β-carbolines.
  • Detection and Identification: Coupling LC with Photodiode Array (PDA) detection allows for the collection of UV-Vis spectra, providing a purity check for chromatographic peaks [3]. For definitive identification, mass spectrometry (MS) is highly recommended.
  • Sample Preparation: Incorporate a sample clean-up step. Procedures can include centrifugation and filtration to remove particulates and other impurities that may cause interference or instrument damage [3].

Workflow for Identifying Interferences

The following diagram outlines a logical troubleshooting workflow to systematically identify and resolve analytical interference.

G Start Suspected Interference in Analysis Step1 Check Peak Shape & Purity (via LC-PDA UV spectrum) Start->Step1 Step2 Confirm with Mass Spectrometry (MS) for precise mass identification Step1->Step2 Impure peak? Step3 Identify Common Interferents: • Other β-Carbolines (Harmane, Norharman) • Metabolic Isomers • Sample Matrix Components Step2->Step3 Step4 Optimize Chromatographic Method for baseline separation Step3->Step4 Step5 Review Sample Prep (add clean-up steps like filtration) Step4->Step5 If needed Step6 Interference Resolved Step5->Step6

Frequently Asked Questions

  • What is the most common cause of inflated this compound levels in my analysis? The most probable cause is chromatographic interference, where a co-eluting compound (like another β-carboline alkaloid) is being mistakenly integrated as the target analyte [3]. This underscores the necessity of achieving baseline separation and confirming peak purity.

  • How can I confirm that my chromatographic peak is pure this compound? You cannot confirm purity by retention time alone. Use a Photodiode Array (PDA) detector to check the UV spectrum across the peak. A pure compound will have a consistent spectrum, while an impure peak will show spectral differences at the leading and trailing edges [3]. The most definitive confirmation is through mass spectrometry.

  • My lab uses GC-MS. Are there special considerations for this compound? Yes. If your compound or its precursors are thermally labile or can decarboxylate in the hot GC inlet, you may see degradation products or conversion that complicates analysis. In such cases, LC-MS is generally the more reliable technique as it avoids high temperatures [3].

Key Takeaways for Researchers

The most critical steps for accurate this compound analysis are achieving excellent chromatographic separation and using orthogonal detection (PDA and MS) to confirm the identity and purity of your analyte. Always be vigilant for structurally similar β-carbolines that are likely interferents.

References

improving Tetrahydroharman extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Core Extraction & Synthesis Methodologies

The table below summarizes two primary approaches for obtaining Tetrahydroharman, based on current research.

Method Key Steps Precursors/Reagents Reported Outcome

| Grignard Addition & Reduction [1] | 1. Grignard addition to N-sulfinylimine 2. Deprotection 3. Reduction with LiAlH₄ | (R)-tert-butanesulfinamide, alkyl-Grignard reagent, Ti(OEt)₄, LiAlH₄ | Gram-scale synthesis of (S)-Tetrahydroharman with high enantiomeric excess (>99% e.e.) [1] | | Pictet-Spengler Reaction [1] | 1. Condensation of tryptophan/tryptamine with aldehyde 2. Decarboxylative aromatization (optional) | L-tryptophan methyl ester, formaldehyde, NCS or iodobenzene diacetate | Foundation for various β-carbolines; efficiency depends on specific oxidant (NCS, IBDA, etc.) [1] |

Optimization Parameters for Extraction

While direct data on this compound is limited, research on extracting similar bioactive compounds highlights key optimizable parameters, summarized in the table below.

Parameter Considerations Example from Literature
Extraction Technique Soxhlet, Maceration, Ultrasound-Assisted Extraction (UAE) For Mentha longifolia, Soxhlet and maceration with polar solvents showed superior yields of phenolic compounds compared to UAE [2].
Solvent Polarity Hydrophilic-Lipophilic Balance; crucial for compound selectivity. Hydro-ethanol (70% v/v) was highly effective for extracting phenolic compounds from Mentha longifolia [2].
pH Impacts the compound's ionization state and recovery. For Solid Phase Extraction (SPE) of pharmaceuticals, optimal recovery for some compounds was achieved at pH 2 [3].
Elution Solvent & Volume Type, concentration, and volume must be optimized for efficient recovery from SPE sorbents. 100% methanol and an elution volume of 4 mL were optimal for recovering certain pharmaceuticals from HLB cartridges [3].

Experimental Workflow for Method Development

Based on the general principles found in the search results, the following diagram outlines a logical workflow for developing and optimizing an extraction process. You can use this as a guide for creating standard operating procedures.

Start Start: Define Extraction Goal TechSelect Select Extraction Technique Start->TechSelect SolventOpt Optimize Solvent System TechSelect->SolventOpt e.g., Soxhlet vs. UAE ParamOpt Optimize Process Parameters SolventOpt->ParamOpt e.g., Polarity, pH Cleanup Sample Cleanup (SPE) ParamOpt->Cleanup e.g., Time, Temp Analysis Analysis & Validation Cleanup->Analysis e.g., HLB Cartridge Analysis->ParamOpt Results unsatisfactory End End: Establish Protocol Analysis->End Method Validated

Building Your FAQs & Troubleshooting Guides

While explicit troubleshooting data is unavailable, you can structure guides around these common challenge areas:

  • FAQ: What is the most efficient way to extract this compound?

    • Answer: The choice depends on your goal. For a chiral, high-purity product, the Grignard addition method is superior [1]. For generating a library of related compounds from natural precursors, the Pictet-Spengler reaction is more versatile [1].
  • FAQ: How can I improve the yield of my extraction?

    • Answer: Systematically optimize key parameters. This includes the extraction technique (Soxhlet, UAE, maceration), solvent polarity (e.g., 70% ethanol), and process conditions like time and temperature, as demonstrated in studies on other plant metabolites [2].
  • Troubleshooting Guide: Low recovery during SPE cleanup.

    • Action 1: Check the sample pH. Adjusting it to the optimal point (which may be acidic like pH 2) can dramatically improve recovery by controlling the compound's charge [3].
    • Action 2: Optimize the elution solvent. Using a stronger solvent like 100% methanol and ensuring a sufficient elution volume (e.g., 4 mL) can efficiently desorb the compound from the cartridge [3].

Methodology for Future Information Gathering

  • Use Specific Search Queries: Search for terms like "optimization of this compound yield", "Pictet-Spengler scale-up challenges", or "purification of β-carboline alkaloids".
  • Consult Protocols on Developer Sites: Check the websites of major chemical suppliers and pharmaceutical developers, as they sometimes publish detailed application notes and technical bulletins.

References

Tetrahydroharman Properties & HPLC Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Tetrahydroharman is a β-Carboline alkaloid [1]. These alkaloids are typically basic compounds containing nitrogen atoms that can interact with acidic silanol groups on the stationary phase, often leading to peak tailing [2]. This characteristic is a critical starting point for method development.

A summary of common HPLC issues and their solutions, compiled from troubleshooting guides, is provided in the table below [2] [3].

Problem Category Specific Symptom Common Causes Recommended Solutions
Peak Shape Tailing Peaks Basic compounds interacting with silanol groups [2]. Use high-purity silica (type B) or polar-embedded phase columns; add a competing base (e.g., triethylamine) to mobile phase [2].
Fronting Peaks Column overload, channeled column [2]. Reduce injection volume; dilute sample; replace column [3].
Split Peaks Sample solvent stronger than mobile phase [2]. Dissolve sample in the starting mobile phase or a weaker solvent [2].
Retention Time Drift/Shift Poor temperature control, incorrect mobile phase, poor column equilibration [3]. Use column oven; prepare fresh mobile phase; increase equilibration time [3].
Baseline Noise Air bubbles, leak, contaminated detector cell [3]. Degas mobile phase; check/tighten fittings; clean detector cell [3].
Drift Column temp. fluctuation, mobile phase issues (gradient) [3]. Use column oven; use HPLC-grade solvents; employ a reference wavelength with DAD [3].
System Pressure High Pressure Blocked column or frit [2]. Backflush column; replace frit or column; filter samples [2] [3].
Low Pressure/No Pressure Leak, air in system, check valve fault [3]. Identify and fix leak; purge system; replace check valves [3].
Sensitivity & Quantitation Poor Sensitivity Detector time constant too large, needle blockage [3]. Decrease detector time constant; flush or replace needle [3].
Variable Peak Area Air in autosampler, sample degradation, leak [2]. Flush autosampler; use thermostatted sampler; check injector seals [2].

Workflow for Method Development & Optimization

For situations where you are developing or optimizing a method from scratch, a systematic approach is recommended [4]. The following diagram outlines the key stages.

Start HPLC Method Development for this compound S1 Sample Preparation • Consider filtration, dilution, or SPE • Use weak solvent to dissolve sample Start->S1 S2 Initial Method Scouting • Column: Type B C18 (high-purity silica) • Mobile Phase: Methanol/Water or ACN/Water • Adjust pH (~1 unit from pKa for ionics) S1->S2 S3 Method Optimization • Fine-tune gradient/isocratic conditions • Adjust pH and buffer concentration • Optimize column temperature S2->S3 S4 Robustness Testing • Test small, deliberate changes in:  - pH  - Temperature  - Organic solvent % S3->S4 S5 Validation & Documentation S4->S5

Key Experimental Protocols
  • Sample Preparation:

    • Principle: Convert the sample into a liquid form suitable for injection, remove potential interferences, and prevent column damage [4].
    • Protocol: For a powdered sample, a general starting point is to dissolve this compound in the initial mobile phase composition or a weaker solvent. Always filter the solution through a 0.45 µm or 0.2 µm membrane filter to remove particulates [4]. If the sample is in a complex matrix (e.g., plant extract or biological fluid), techniques like Solid-Phase Extraction (SPE) may be necessary for purification and concentration [4].
  • Initial Method Scouting:

    • Column Selection: Begin with a reversed-phase C18 column based on high-purity silica (Type B) to minimize silanol interactions and peak tailing [2]. A common dimension is 150 mm or 100 mm in length, 4.6 mm internal diameter, with 3.5 µm or 5 µm particles.
    • Mobile Phase: A binary mixture of a water-miscible organic solvent and an aqueous buffer is standard. Acetonitrile and methanol are common choices. The aqueous phase should contain a buffer (e.g., 10-50 mM ammonium formate or ammonium acetate) to control pH. A good starting pH is 1.0-1.5 units away from the analyte's predicted pKa for ionizable compounds [5].
    • Detection: this compound, with its indole structure, has UV absorbance. Use a Diode Array Detector (DAD) to identify the compound's maximum absorbance wavelength for optimal sensitivity [6].
  • Method Optimization:

    • Use a gradient elution (e.g., from 5% to 95% organic solvent over 10-20 minutes) for initial scouting. If the retention is appropriate, you can switch to a faster isocratic method.
    • Systematically adjust one parameter at a time (e.g., pH, organic modifier percentage, temperature) to achieve baseline resolution, symmetric peak shape, and a reasonable run time.
    • For advanced and efficient optimization, consider using Quality-by-Design (QbD) principles and software tools like Box-Behnken Design (BBD) to model the effect of multiple variables simultaneously [6].

Frequently Asked Questions

  • What is the first thing to check if my peaks are tailing? For a basic compound like this compound, silanol interaction is the primary suspect. Your first actions should be to verify that you are using a high-purity silica-based column and that the mobile phase is properly buffered. Adding a small concentration (e.g., 0.1%) of a competing base like triethylamine can often resolve the issue [2].

  • How can I reduce my analysis time? To reduce run time, you can increase the flow rate (within the pressure limits of your system and column), use a steeper gradient, or switch to a column with a smaller particle size (e.g., UHPLC columns). A recent study on a multi-component powder formulation successfully reduced impurity analysis time from 38 minutes to 20 minutes through careful optimization of the column and gradient [7].

  • Why are my retention times inconsistent? The most common causes are fluctuations in column temperature, inaccurate mobile phase composition, inadequate column equilibration (especially after a gradient run), or a small leak causing a change in flow rate. Ensure you use a column oven, prepare mobile phase accurately, and allow sufficient equilibration time [3].

  • Where can I find more in-depth troubleshooting training? Organizations like CHROMacademy and LCGC offer extensive webcasts, tutorials, and quick guides on HPLC troubleshooting, which are excellent resources for building a technical knowledge base [8] [9].

References

How to Troubleshoot Low Recovery in Ligand Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Low recovery indicates a loss of analyte during sample processing. The table below outlines common causes and investigative actions.

Problem Area Possible Root Cause Investigation & Action
Sample Preparation Protein binding, incomplete precipitation, adsorption to labware Test different protein removal methods (e.g., organic precipitation, solid-phase extraction). Use low-binding plasticware. Add a competing agent to blocking buffer.
Sample Matrix Matrix effects interfering with detection Perform a post-extraction addition experiment to assess matrix effects. Standardize matrix across calibration standards and QCs.
Extraction Procedure Inefficient separation, improper pH, insufficient mixing Optimize liquid-liquid extraction solvent ratios or solid-phase extraction wash/elution conditions. Verify pH for optimal analyte recovery. Ensure adequate mixing/incubation time.
Reference Standard Inaccurate standard preparation, stock solution degradation Freshly prepare standard solutions from a certified reference material. Verify stock concentration and solution stability.
Instrumentation Ion suppression in LC-MS, carryover, detector issues Optimize chromatography to separate analyte from matrix ions. Check for carryover and increase wash steps. Tune MS source parameters.

A Systematic Workflow for Problem Isolation

When facing low recovery, a structured approach is key to identifying the root cause efficiently. The following diagram outlines a logical troubleshooting workflow.

Start Start: Low Recovery Observed Step1 Verify Instrument Performance Check calibration & system suitability Start->Step1 Step2 Confirm Standard & QC Prep Fresh stock, accurate dilution Step1->Step2 Step3 Run Post-Extraction Spike Experiment Step2->Step3 Step4a Recovery is LOW Issue is in EXTRACTION Step3->Step4a Poor Response Step4b Recovery is GOOD Issue is in SAMPLE PREP Step3->Step4b Good Response Step5a Troubleshoot Extraction: - Solvent polarity/pH - Mixing time/vigor - SPE conditioning/elution Step4a->Step5a Step5b Troubleshoot Sample Prep: - Protein precipitation efficiency - Analyte adsorption to tubes - Matrix effect differences Step4b->Step5b End Re-assay Samples After Fixing Issue Step5a->End Step5b->End

Key Experiment: Post-Extraction Addition

This test is critical for differentiating between extraction problems and matrix effects.

  • Prepare Samples:
    • Set A (Control): Spike analyte into the blank, processed matrix after extraction and just before analysis.
    • Set B (Test): Spike analyte into the blank matrix before the extraction process.
  • Analyze and Calculate:
    • Analyze both sets and compare the peak responses (or concentrations).
    • Recovery (%) = (Response of Set B / Response of Set A) × 100

Interpretation:

  • If recovery for Set B is low, the problem lies with the extraction process itself (e.g., inefficient partitioning, poor elution).
  • If recovery for Set B is good, but recovery in your actual samples is low, the problem likely occurs earlier, such as irreversible analyte binding to proteins or labware during the initial sample handling.

Key Parameters to Optimize for Recovery

Based on the troubleshooting flow, here are specific parameters you can adjust to improve recovery.

Parameter Optimization Goal Example Adjustment
Extraction Solvent Maximize analyte solubility and release from matrix. Vary ratios of organic solvents (e.g., acetonitrile, methanol) with water or buffer.
pH Ensure analyte is in neutral form for efficient partitioning. Adjust pH 1-2 units above or below the pKa of Tetrahydroharman for liquid-liquid extraction.
Mixing & Centrifugation Ensure complete phase interaction and separation. Increase vortex time; ensure adequate centrifugal force and time for clean pellet formation.
Solid-Phase Extraction Optimize binding, washing, and elution conditions. Use a different sorbent chemistry; increase elution solvent strength/volume.

Ensuring Data Quality: The Z'-Factor

When developing or troubleshooting an assay, it's crucial to have an objective measure of assay robustness. The Z'-factor is a standard statistical parameter used for this purpose in high-throughput screening and bioassays [1].

  • Purpose: It assesses the quality of an assay by comparing the separation band between the positive and negative controls to the data variation. It is a reflection of the assay window and the data variation associated with the signal measurements.
  • Calculation: Z' = 1 - [ (3×SD_positive + 3×SD_negative) / |Mean_positive - Mean_negative| ]
  • Interpretation:
    • Z' > 0.5: An excellent assay robust for screening.
    • 0 < Z' ≤ 0.5: A marginal assay.
    • Z' ≤ 0: A poor assay with no separation between controls.

A high Z'-factor confirms that your optimized conditions produce reliable and reproducible data [1].

References

addressing matrix effects in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

What Are Matrix Effects & Why Do They Matter?

Matrix effects occur when compounds co-eluting with your analyte interfere with the detection process, leading to ion suppression or enhancement. This primarily affects the accuracy, reproducibility, and sensitivity of quantitative analyses, especially in techniques like LC-MS and GC-MS [1] [2].

The interfering substances can originate from the biological sample itself (e.g., phospholipids, salts, metabolites) or from the sample preparation process (e.g., polymers, anticoagulants). They impact analysis by competing for charge during ionization, changing the viscosity of the spray, or forming ion pairs with the analyte [1] [3].


How to Detect Matrix Effects

Here are two established methods for detecting matrix effects in your experiments.

Post-Extraction Spiking (Matuszewski's Method) [1] [3]

This quantitative method calculates the Matrix Factor (MF).

  • Procedure:
    • Prepare a set of samples from a blank biological matrix using your standard sample preparation protocol.
    • Spike a known concentration of your analyte after extraction and preparation (post-extraction).
    • Prepare a reference solution of the same analyte concentration in a pure mobile phase or solvent.
    • Analyze both sets and compare the peak areas.
  • Calculation: MF = (Peak Area of Post-Extraction Spiked Sample) / (Peak Area of Reference Solution) * 100
  • Interpretation: An MF ~ 100% indicates no significant matrix effect. MF < 100% suggests ion suppression, and MF > 100% indicates ion enhancement [3].
Post-Column Infusion [1] [2]

This is a qualitative method used to identify regions of ionization suppression/enhancement in a chromatogram.

  • Procedure:
    • Infuse a constant flow of your analyte solution directly into the MS detector effluent, post-column.
    • Inject a prepared blank sample extract into the LC system.
    • Monitor the signal of the infused analyte throughout the chromatographic run.
  • Interpretation: A stable signal indicates no matrix effects. A drop in the signal indicates a region of ion suppression (as seen in the diagram below), while a signal increase indicates enhancement. This helps you adjust methods to elute your analyte away from these regions.

The diagram below illustrates the setup and expected outcome for the post-column infusion method.

LC LC System Mix Mixing Tee LC->Mix Column Effluent + Blank Matrix Infusion Analyte Infusion Pump Infusion->Mix Constant Analyte Flow MS MS Detector Mix->MS Combined Stream Output Signal Output MS->Output Signal Expected Signal Trace:- Stable baseline indicates no matrix effect.- Signal dip indicates ion suppression  from co-eluting matrix compounds.


Strategies to Mitigate or Correct Matrix Effects

There is no single solution to completely eliminate matrix effects, so a combination of strategies is often required [1]. The methods below are grouped into sample preparation, chromatographic separation, and data correction techniques.

Sample Preparation Techniques

The goal is to remove interfering matrix components before analysis.

Technique Mechanism Effectiveness on Matrix Effects Key Considerations
Protein Precipitation (PPT) [4] Precipitates proteins with organic solvent. Low to Moderate. Leaves phospholipids [4]. Fast but non-selective. Can leave interfering phospholipids.
Liquid-Liquid Extraction (LLE) [3] Partitioning between immiscible solvents. Moderate to High. Good for hydrophobic analytes; requires optimization.
Solid-Phase Extraction (SPE) [3] Selective retention on a sorbent. High. Versatile; can be highly selective. Can be automated (96-well format).
HybridSPE-Phospholipid [4] Selective chemical filtration for phospholipids. Very High for phospholipids. Zirconia-coated sorbent binds phosphate groups. Passes analytes.
Captiva EMR-Lipid [5] Size exclusion & hydrophobic interaction. Very High for lipids. "Pass-through" method; good for multi-class analytes.
Chromatographic & Instrumental Techniques

Adjust the separation to avoid co-elution of interferents with your analyte.

  • Improve Chromatographic Separation: Optimize the mobile phase, gradient, and column to increase the retention time difference (resolution) between the analyte and matrix components. This is a fundamental and highly effective strategy [1] [2].
  • Use Sample Dilution: A simple and effective way to reduce the concentration of interfering compounds. This is only feasible for assays with high sensitivity [1].
Data Correction Techniques

These methods correct for remaining matrix effects during calibration.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correction. The SIL-IS has nearly identical chemical properties to the analyte and is added early in sample preparation. It corrects for both recovery and matrix effects. The main drawbacks are cost and commercial availability [1] [3].
  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that matches the sample type. This subjects the calibrants to the same matrix effects as the samples. The challenge is sourcing an appropriate blank matrix [6] [3].
  • Standard Addition Method: The analyte is spiked at several concentration levels into aliquots of the sample itself. This method is ideal for complex or unique matrices where a blank is unavailable [1].

The following workflow diagram can help you select the right strategies for your specific situation.

Start Start: Suspected Matrix Effect Detect Detect & Quantify (Use Post-Extraction Spiking) Start->Detect Prep Optimize Sample Prep Detect->Prep LLE_SPE Apply Selective Cleanup (e.g., LLE, SPE, EMR-Lipid) Prep->LLE_SPE Chrom Optimize Chromatography to Resolve from Interferences LLE_SPE->Chrom Corr Apply Data Correction Chrom->Corr SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Corr->SIL_IS MM_SA Use Matrix-Matched Calibration or Standard Addition Corr->MM_SA


Detailed Experimental Protocol: HybridSPE for Phospholipid Removal

This protocol is based on the technique described in [4] for removing phospholipids from plasma or serum samples using a pass-through filtration method.

  • Principle: Zirconia-coated sorbent acts as a Lewis acid, strongly binding to the phosphate groups (Lewis base) in phospholipids. Analytes pass through the filter with high recovery.

  • Materials:

    • HybridSPE-Phospholipid cartridges or 96-well plates.
    • Plasma or serum sample.
    • Protein precipitation solvent (e.g., acetonitrile containing 1% formic acid).
    • Centrifuge and vortex mixer.
  • Procedure:

    • Precipitate: Transfer 100 µL of plasma to a tube. Add 300 µL of precipitation solvent (e.g., ACN with 1% formic acid).
    • Vortex and Centrifuge: Vortex mix for 30 seconds, then centrifuge at >10,000 RCF for 5 minutes.
    • Load: Transfer the entire supernatant to the HybridSPE cartridge.
    • Filter: Apply a positive pressure or vacuum to pass the supernatant through the sorbent into a collection tube. Do not rinse the sorbent.
    • Analyze: The filtrate is now cleared of phospholipids and ready for LC-MS analysis.

Key Takeaways for Your Technical Center

  • Matrix effects are inevitable but manageable. A systematic approach combining sample clean-up, chromatographic optimization, and appropriate internal standardization is required [1] [2].
  • Detection first, solution second. Always use post-extraction spiking or post-column infusion to diagnose the presence and severity of matrix effects during method development [1] [3].
  • SIL-IS is the correction gold standard. Where available and affordable, stable isotope-labeled internal standards provide the most reliable correction for both recovery and matrix effects [1].
  • Phospholipids are a major culprit. For biological fluids like plasma and serum, specific products like HybridSPE and Captiva EMR-Lipid are highly effective at removing this primary source of interference [4] [5].

References

stability issues with Tetrahydroharman in solution

Author: Smolecule Technical Support Team. Date: February 2026

Tetrahydroharman: Stability Profile & Handling

The following table summarizes the key stability considerations for this compound (THH) based on its structural properties and related compounds [1] [2] [3].

Factor Consideration & Known Data Recommended Handling
General Stability Considered relatively stable under standard lab conditions; may degrade under extreme pH, temperature, or light [3]. Store cool, dry, and dark; avoid prolonged exposure to air.
Physical Form White to slightly brown crystalline powder [3]. Use purified, crystalline form for solution preparation to ensure known starting purity.
Solubility Soluble in organic solvents (ethanol, DCM); limited water solubility [3]. Use appropriate organic solvents; for aqueous systems, may require cosolvents.
pH Stability Lacks specific data, but alkaloids are often sensitive to acidic/basic conditions. Avoid strongly acidic or basic conditions; buffer solutions if necessary.
Temperature Lacks explicit data; elevated temperatures likely accelerate decomposition [1]. Store solutions in refrigerator/freezer; avoid excessive heat.
Oxidation Can be oxidized to form harmine or harmaline [3]. Use under inert atmosphere (N2/Ar); add antioxidants (e.g., BHT) if compatible.
Light Sensitivity Lacks explicit data; recommended storage in dark suggests potential photosensitivity [3]. Use amber glass vials; protect solutions from light, especially UV.

Troubleshooting Common Stability Issues

Here are common problems you might encounter and their potential solutions.

FAQ: My this compound solution has changed color. What does this mean?
  • Potential Cause: Oxidation is a primary suspect. This compound can be oxidized to compounds like harmine or harmaline, which may have different colors [3].
  • Troubleshooting Steps:
    • Analyze: Use TLC or HPLC to check for new spots or peaks indicating decomposition.
    • Prevent: Prepare fresh solution with degassed solvents under an inert atmosphere and include a suitable antioxidant.
    • Store: Ensure the solution is stored in a tightly sealed, amber vial in the freezer.
FAQ: I observed precipitation in my aqueous buffer. What should I do?
  • Potential Cause: The limited aqueous solubility of this compound [3]. Changes in temperature, pH, or solvent evaporation can cause the compound to crash out of solution.
  • Troubleshooting Steps:
    • Confirm: Warm the solution gently and agitate to see if it re-dissolves.
    • Modify: Increase the percentage of a compatible organic cosolvent (e.g., ethanol, DMSO).
    • Re-prepare: Ensure the solution is prepared at the correct temperature and with adequate sonication or vortexing.

Recommended Experimental Workflow for Stability Assessment

To systematically evaluate the stability of your this compound solutions, you can follow this workflow. The diagram below outlines the key steps.

cluster_stressors Stress Conditions cluster_analysis Analytical Methods Start Prepare Stock Solution A1 Define Stress Conditions Start->A1 A2 Aliquot Solution A1->A2 S1 Different pH Buffers S2 Elevated Temperature S3 Light Exposure S4 Oxidative Environment B Apply Stressors A2->B C Sample at Time Points B->C D Analytical Assessment C->D E Review Data & Optimize Protocol D->E M1 HPLC/Purity Analysis M2 Mass Spectrometry (MS) M3 Nuclear Magnetic Resonance (NMR)

Stability Assessment Workflow

  • Step 1: Prepare Stock Solution: Accurately prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Using a high-purity standard is crucial [2].
  • Step 2: Define Stress Conditions: Create aliquots and subject them to various stressors. The search results indicate that stability at different pH levels, temperatures, and over time should be investigated [1].
  • Step 3: Sample at Time Points: Remove samples from each stress condition at predetermined intervals (e.g., 0, 6, 24, 72 hours).
  • Step 4: Analytical Assessment: Analyze the samples to quantify the remaining this compound and identify degradation products. Common techniques include:
    • HPLC/UV: The primary method for tracking purity and decomposition over time [2].
    • Mass Spectrometry (MS): Used for identifying the structure of degradation products [2].
    • Nuclear Magnetic Resonance (NMR): A powerful technique for confirming the identity of both the parent compound and significant degradants [1].

Key Takeaways for Researchers

  • Start with the Best Physical Form: Always begin experiments with a fully characterized, high-purity sample to minimize variables.
  • Assume Sensitivity: In the absence of specific data, assume this compound is susceptible to common degradation pathways like oxidation and hydrolysis. Proactive stabilization (inert atmosphere, light protection, temperature control) is recommended.
  • Systematic Testing is Essential: The most reliable way to ensure stability for your specific application is to conduct a forced degradation study following the workflow above.

References

optimizing detection sensitivity for Tetrahydroharman

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the biggest analytical challenge when measuring Tetrahydroharman in biological samples? The primary challenge is the potential for artificial formation (artefact formation) of THβCs like this compound during the sample preparation and analysis process itself. This occurs when naturally occurring precursors like tryptamine react with aldehydes (e.g., from solvents or the environment) under typical extraction conditions [1]. Without proper controls, you may be measuring these artefacts rather than the genuine analyte.

  • Q2: What is the most effective way to prevent artefact formation? A proven method is a two-step derivatization and extraction process [1]:

    • Treat the sample with fluorescamine, which reacts with the primary amine precursor (tryptamine) to form a derivative.
    • Add glycine to consume any excess fluorescamine.
    • Perform a series of solvent extractions to remove these derivatized precursors. This workflow effectively depletes the reagents needed for artefact formation, allowing for the accurate measurement of genuine this compound [1].
  • Q3: How can I improve the Signal-to-Noise (S/N) ratio in LC-MS analysis? Improving S/N can be achieved by both boosting the analyte signal and reducing background noise [2] [3]. Key strategies include:

    • Sample Clean-up: Use techniques like Solid-Phase Extraction (SPE) to remove matrix components that cause ion suppression [4].
    • Ion Source Optimization: Fine-tune parameters like capillary voltage, desolvation gas temperature, and nebulizer gas flow for your specific analyte and mobile phase [2].
    • Chromatography: Use columns with smaller particle sizes (e.g., sub-2μm) or core-shell technology for sharper peaks, and consider nano-LC to increase analyte concentration at the detector [4].

Troubleshooting Guide

The following table outlines common issues and verified solutions based on published methodologies.

Issue Possible Cause Solution / Optimization Strategy Key References

| High Background Noise/ Low Signal | Matrix effects; Co-eluting compounds; Contaminated system | Implement rigorous sample clean-up (e.g., SPE); Use high-purity LC-MS grade solvents; Regularly clean MS source; Optimize chromatographic separation to move analyte away from matrix peaks. | [2] [4] | | Poor Chromatographic Peak Shape | Inappropriate column chemistry; Secondary interactions | Use a C8-column with an ion-pairing reagent like trifluoroacetic acid (TFA) for base-line separation; Ensure mobile phase pH and composition are optimized. | [1] | | Inaccurate Quantification/ Artefact Formation | In-situ reaction of tryptamine with aldehydes during analysis | Employ a pre-analytical derivatization step with fluorescamine and glycine to sequester tryptamine precursors before extraction and analysis. | [1] | | Low Ionization Efficiency in MS | Suboptimal ion source parameters; Incorrect mobile phase | For ESI+, optimize capillary voltage, nebulizing gas, and desolvation temperature. Use volatile mobile phase additives (e.g., formic acid). Consider lower flow rates (nano-/micro-LC). | [2] [4] |

Detailed Experimental Protocol

Below is a detailed workflow for sample preparation and analysis adapted from a validated method for urinary THβCs [1]. This protocol is designed to suppress artefact formation and can be a starting point for method development.

Start Start: Urine Sample IS Add Internal Standard (2-Ethyl-THβC) Start->IS Step1 Step 1: Add Fluorescamine (React with primary amines like Tryptamine) IS->Step1 Step2 Step 2: Add Glycine (Consume excess Fluorescamine) Step1->Step2 Step3 Step 3: Serial Solvent Extraction (Remove derivatized precursors) Step2->Step3 Step4 Step 4: Analysis via HPLC-MS Step3->Step4 Result Result: Genuine THβC Measurement (Artifact-Free) Step4->Result

Workflow Explanation:

  • Internal Standard: Addition of a structurally similar but non-native compound (2-Ethyl-THβC) corrects for variability in extraction and analysis [1].
  • Fluorescamine Reaction: This reagent rapidly and selectively reacts with primary amines (the precursor tryptamine) to form a fluorescent derivative [1].
  • Glycine Quench: Glycine, a primary amine itself, is added to ensure all remaining fluorescamine is consumed, preventing later reactions [1].
  • Solvent Extraction: The fluorescamine-derivatized precursors are removed from the sample, leaving the genuine THβCs behind for analysis [1].

LC-MS Configuration & Parameters

For the final analysis, the following instrumental conditions have been successfully applied. Use this as a guide for your initial setup.

Configuration Details:

  • Chromatography: The method uses a C8-column with trifluoroacetic acid (TFA) as an ion-pairing reagent to achieve a base-line separation of three THβC analogs in under 10 minutes [1].
  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+) is typical for basic analytes like THβCs. Critical source parameters (capillary voltage, gas flows, and temperatures) must be optimized for your specific instrument and mobile phase to maximize the generation and transmission of gas-phase ions [2].

Where to Find More Information

For the most current research, use specialized academic search engines. Google Scholar and PubMed are highly recommended for this field [5]. You can search for terms like "LC-MS quantification of tetrahydro-β-carbolines", "mass spectrometry sensitivity improvement strategies", or "analysis of harmala alkaloids" to find the latest methodological papers.

References

handling sample degradation in Tetrahydroharman studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tetrahydroharman and Degradation

This compound is a β-Carboline alkaloid. Understanding its nature and potential degradation pathways is the first step in mitigating stability issues during experiments [1].

  • Primary Sources and Stability Profile: this compound occurs naturally in various plants, foods, and even some biological systems [1]. Like other β-Carboline alkaloids, it can be sensitive to environmental factors.
  • Common Degradation Triggers: β-Carboline alkaloids can degrade or transform under various conditions. Key triggers to control in the lab include [1]:
    • Oxidation: Exposure to oxygen in the air.
    • Light: Especially UV or intense visible light.
    • Heat: Elevated temperatures.
    • pH shifts: Acidic or basic conditions.

Analytical Methods for Detection and Quantification

Precise analytics are crucial for detecting degradation. The following table summarizes key parameters based on successful analyses of similar compounds.

Method Key Application/Feature Example Parameters (for reference)
Chemical Isotope Labeling (CIL) LC-MS [2] Highly sensitive, comprehensive metabolome profiling; identified this compound-3-carboxylic acid in complex vinegar matrix.
Conventional LC-MS [2] Non-targeted analysis; can be combined with CIL LC-MS for broader coverage.

| UPLC with PDA detection [3] | Fast, high-resolution separation of related substances and degradants in drug product. | Column: UPLC BEH C8 (50 x 2.1mm, 1.7µm) Mobile Phase: Phosphate buffer (A) and Acetonitrile (B) gradient Flow Rate: 0.4 mL/min Detection: 210 nm Runtime: 15 minutes |

Mitigation and Stabilization Strategies

Implementing proactive measures in your workflow can significantly enhance sample integrity.

  • Sample Handling and Storage:
    • Temperature: Store samples at -20°C or -80°C to slow chemical reactions.
    • Light: Use amber glassware or wrap containers in aluminum foil to protect from light.
    • Atmosphere: Consider using an inert atmosphere (e.g., nitrogen or argon) for sample preparation and storage to minimize oxidation.
  • Solution Preparation:
    • Solvent: Use a compatible, high-purity solvent. The stability of the analyte should be confirmed in the chosen solvent.
    • pH Control: Buffer solutions to a pH that maximizes the stability of this compound (this requires empirical determination).
  • Forced Degradation Studies: Conduct deliberate stress tests to understand degradation pathways. Expose the sample to various conditions and analyze with UPLC to identify degradants [3].
    • Acidic/Basic Hydrolysis: Treat with diluted HCl or NaOH.
    • Oxidative Stress: Treat with low concentrations of hydrogen peroxide (H₂O₂).
    • Thermal Stress: Expose solid and/or solution samples to elevated temperatures.
    • Photolytic Stress: Expose to UV and visible light.

Example Workflow: Forced Degradation Study

This workflow diagram outlines key steps for a systematic forced degradation study.

Start Start: this compound Sample Stress Apply Stress Conditions Start->Stress Analyze UPLC Analysis Stress->Analyze Acidic Acidic Stress->Acidic Acidic (HCl) Oxidative Oxidative Stress->Oxidative Oxidative (H₂O₂) Thermal Thermal Stress->Thermal Thermal (Heat) Light Light Stress->Light Photolytic (UV/Vis) Compare Compare Chromatograms Analyze->Compare Identify Identify Degradants Compare->Identify

Frequently Asked Questions (FAQs)

  • What are the most critical parameters for a robust UPLC method for this compound? A stable method requires a high-resolution column (e.g., C8 or C18 with sub-2µm particles), a buffered mobile phase to control pH, and a gradient elution to separate the parent compound from its degradants. Detection at a low wavelength (e.g., 210 nm) is often suitable [3].

  • My sample shows new peaks in UPLC. How can I confirm they are degradants? First, ensure the peaks are not from solvents or contaminants by running a blank. Then, correlate the appearance of new peaks with a decrease in the main peak area of this compound. For definitive identification, use high-resolution mass spectrometry (HR-MS) to determine the molecular formula of the degradants and propose structures.

  • Beyond chromatography, how can I monitor sample integrity? Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can detect structural changes in the molecule without separation. FTIR spectroscopy can track functional group changes.

References

method validation for Tetrahydroharman quantification

Author: Smolecule Technical Support Team. Date: February 2026

General Framework for Method Validation

Despite the lack of specific data for Tetrahydroharman, analytical method validation for compound quantification typically follows established international guidelines. The table below outlines the core parameters you would need to establish and validate for a robust analytical method.

Validation Parameter Typical Requirement / Description
Specificity/Selectivity Ability to unequivocally distinguish the analyte from other components.
Accuracy Closeness of the measured value to the true value (often assessed as % recovery).
Precision Repeatability (intra-day) and intermediate precision (inter-day, different analysts); expressed as % RSD.
Linearity and Range The concentration interval over which the method provides accurate, precise, and linear results.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.

This framework is consistent with the principles mentioned in the validation of methods for other compounds, such as cannabinoids in hemp oil, which adhere to regulatory requirements like ICH guidelines [1].

Experimental Protocol Considerations

Based on general analytical chemistry principles and methods for similar compounds, here is a potential workflow for developing and validating a quantification method for this compound. The diagram below outlines the key stages.

G cluster_sample Sample Preparation Details cluster_inst Instrumental Analysis Details cluster_data Validation Parameters Start Start: Method Development SamplePrep Sample Preparation Start->SamplePrep InstAnalysis Instrumental Analysis SamplePrep->InstAnalysis Sampling Sampling and Storage SamplePrep->Sampling DataValidation Data and Validation InstAnalysis->DataValidation Separation Separation (LC-GC) InstAnalysis->Separation Calibration Calibration Curve DataValidation->Calibration Extraction Extraction (e.g., LLE, SPE) Sampling->Extraction Cleanup Clean-up and Concentration Extraction->Cleanup Detection Detection (MS/MS - preferred UV/Vis - possible) Separation->Detection Params Assess Precision, Accuracy, LOD/LOQ, etc. Calibration->Params

Key methodological steps based on protocols for other alkaloids and small molecules include [1] [2] [3]:

  • Sample Preparation: For biological matrices, this could involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte from interfering components [2].
  • Instrumental Analysis: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the current gold standard for sensitive and specific quantification of low-abundance compounds in complex mixtures [2] [4] [5]. High-performance liquid chromatography with a UV/Vis or PDA detector (HPLC-UV/PDA) is a viable, though potentially less sensitive, alternative [1] [3].
  • Method Validation: The method would need to be rigorously tested against the parameters listed in the table above [1].

References

Tetrahydroharman versus reserpine biological effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Biological Effects

The table below summarizes the core characteristics and biological effects of Tetrahydroharman and Reserpine based on the gathered research.

Feature This compound (THH) Reserpine
Chemical Class 1-methyl-1,2,3,4-tetrahydro-β-carboline (THβC) [1] [2] Yohimbe alkaloid (complex indole alkaloid) [1] [3]
Primary Natural Source Formed endogenously and by Helicobacter pylori; also found in Peganum harmala and Amazonian plant Banisteriopsis caapi [1] [2] Root of Rauwolfia serpentina (Indian snakeroot) [3]
Key Molecular Targets Information limited in search results; a metabolite, harmalan, is biologically active [4] Vesicular Monoamine Transporter 2 (VMAT2) [5] [3]
Primary Mechanism of Action Can be formed via Pictet-Spengler reaction between tryptamine and acetaldehyde [2]. Acts as a precursor to other active β-carbolines like harman [4]. Irreversibly inhibits VMAT2, depleting synaptic vesicles of monoamines (dopamine, norepinephrine, serotonin) [5] [3].

| Observed Biological Effects | - Formation linked to dysphoric effects of alcohol [2].

  • Metabolized to harmalan, this compound, and harman in rats [4]. | - Established Efficacy: Antihypertensive [3].
  • Research Effects: Attenuates behavioral response to cocaine; potential antimicrobial agent in chickens [6] [5]. | | Associated Signaling Pathways | Not detailed in available search results. | Norepinephrine signaling, mTOR, EGFR, and MEK1/2 pathways (linked to antimicrobial response in chickens) [6]. |

Detailed Experimental Data and Protocols

Here is a deeper dive into the key experimental findings and methodologies for each compound.

Reserpine: Insights from Key Studies

The data for reserpine is robust, spanning from clinical trials to molecular biology.

  • Clinical Trial for Cocaine Dependence A 12-week, double-blind, placebo-controlled trial with 119 participants was conducted to evaluate reserpine's efficacy and safety for treating cocaine dependence [5].

    • Dosage: 0.5 mg/day [5].
    • Primary Outcome Measure: The proportion of cocaine non-use days, determined by a combination of daily self-report (Timeline Follow-Back procedure) and thrice-weekly quantitative urine analysis for the cocaine metabolite benzoylecgonine (BE) [5].
    • Key Finding: The study concluded that reserpine was safe and well-tolerated but showed no significant efficacy over placebo in reducing cocaine use [5].
  • Antimicrobial Mechanism in Chicken Intestine A 2021 study explored reserpine's novel role in inducing antimicrobial responses in the chicken gut [6].

    • Experimental Workflow: The following diagram illustrates the logical flow and findings of this study:

G start Oral Reserpine Treatment mech1 Disruption of intracellular catecholamine stores in Tregs start->mech1 mech2 Release of Norepinephrine (NE) mech1->mech2 mech3 Activation of β-adrenergic receptors mech2->mech3 imm_effect1 Downregulation of CTLA-4 mech3->imm_effect1 imm_effect2 Increased IL-2 expression mech3->imm_effect2 imm_effect3 Increased antimicrobial peptide expression (BD-12, BD-14, Fowl-1) mech3->imm_effect3 pathway Signaling Pathway Changes: Dephosphorylation of EGFR & Phosphorylation of MEK2/mTOR mech3->pathway outcome Outcome: Enhanced Salmonella killing and reduced colonization imm_effect1->outcome imm_effect2->outcome imm_effect3->outcome pathway->outcome

This compound: Formation and Metabolism

Research on this compound primarily focuses on its formation and role as a metabolic precursor.

  • Formation by *Helicobacter pylori*

    • Experimental Protocol: H. pylori cytosol was incubated in a buffered media at pH 6.0 and 7.4 with ethanol and tryptamine [2].
    • Key Finding: Under these conditions, this compound was produced as a condensation product, with 27.0% ± 4.8% of the added tryptamine converted at pH 7.4 [2]. This suggests a potential biochemical pathway contributing to the dysphoric effects of alcohol.
  • Biotransformation in Rats

    • Experimental Protocol: 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid (a direct precursor) was injected intraperitoneally into rats. Metabolites in various tissues were separated using High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS) [4].
    • Key Finding: The study demonstrated that this compound is metabolized into other biologically active β-carbolines, primarily harmalan, as well as this compound and harman [4]. This establishes its role as a metabolic precursor within a larger network of active compounds.

Key Takeaways for Researchers

  • Reserpine is a well-characterized pharmacological tool with a clear, potent mechanism (VMAT2 inhibition) leading to monoamine depletion. Its effects are long-lasting due to the irreversible nature of its action [3]. Recent research points to potential repurposing opportunities beyond the CNS, such as in antimicrobial applications [6].
  • This compound is part of a dynamic metabolic pathway. Its biological significance may be closely tied to its conversion into other active compounds like harman and harmalan [4]. It represents an endogenously formed neuroactive compound with links to alcohol metabolism, warranting further investigation into its direct receptor targets and signaling pathways [2].

References

Tetrahydroharman and other beta-carboline alkaloids comparison

Author: Smolecule Technical Support Team. Date: February 2026

Structural Classes of β-Carboline Alkaloids

β-carboline alkaloids share a core tricyclic pyrido[3,4-b]indole ring structure. They are primarily classified based on the saturation level of the pyridine ring (Ring C), which significantly influences their biological properties [1] [2].

Structural Class Core Structure Description Representative Examples
β-Carbolines (FAβCs) Fully aromatic, unsaturated pyridine ring [1] Norharman, Harman, Harmine [2] [3]
Dihydro-β-Carbolines (DHβCs) Pyridine ring with one double bond hydrogenated (C3-C4) [1] Harmalan [4]
Tetrahydro-β-Carbolines (THβCs) Fully saturated pyridine ring (no double bonds) [1] [5] Tetrahydroharman, Eleagnine, Tryptoline [6]

Pharmacological Activities and Mechanisms of Action

β-carbolines exhibit a wide spectrum of biological activities by interacting with multiple cellular targets. The table below summarizes key activities and mechanisms supported by experimental data.

Pharmacological Activity Key Experimental Findings & Mechanisms Potency Examples (IC50/EC50 values in vitro)
Anticancer Induces apoptosis, cell cycle arrest; inhibits topoisomerases, HDACs, CDKs; targets MDM2-p53 pathway (e.g., compound Z-7) [7] [5] [2]. Z-7 suppressed tumor growth in CRC xenograft models [7].
Antiviral Shows activity against influenza viruses; mechanisms include viricidal effect, inhibition of viral replication, and blocking viral adsorption [8]. Harmane, Harmalol (IC50 ~0.02-0.023 µg/mL vs. H5N1) [8].
Antimalarial Effective against Plasmodium falciparum; inhibits parasitic targets like PfFNR, PfPK7 [9]. Compound 10 (82% parasite suppression in murine ECM model) [9].
Antifungal Disrupts fungal cell membranes; inhibits radial growth of plant pathogens [10]. N-octyl-THβC (MIC 0.1 µg/mL vs. Bipolaris oryzae) [10].
Neuroactive Interacts with MAO, benzodiazepine receptors; exhibits sedative, anxiolytic effects [1] [2]. -

Experimental Protocols for Key Assays

For researchers aiming to replicate or design studies on β-carbolines, here are outlines of key experimental methodologies from the cited literature.

  • Cytotoxicity and Antiviral Assay (Crystal Violet Method) [8]:

    • Cell Culture: Plate MDCK cells (or other relevant lines) and incubate for 24 hours.
    • Compound Treatment: Expose cells to serial dilutions of the β-carboline compound.
    • Viral Infection (for antiviral assay): Infect cells with a defined viral titer (e.g., influenza H1N1/H5N1).
    • Incubation and Staining: Incubate for a set period (e.g., 72 hours), then fix and stain cells with crystal violet.
    • Analysis: Measure cell viability or viral inhibition by quantifying stained dye. Calculate CC50 (cytotoxicity) and IC50 (antiviral potency) values.
  • Antifungal Activity Assessment (Radial Growth Inhibition) [10]:

    • Fungal Preparation: Inoculate the center of a solid agar plate with a phytopathogenic fungus (e.g., Bipolaris oryzae).
    • Compound Application: Apply the β-carboline compound to the plate at a specific concentration (e.g., 100 µg/mL).
    • Incubation: Incubate the plates under optimal growth conditions for the fungus.
    • Measurement: Measure the diameter of fungal colony growth and calculate the percentage inhibition compared to an untreated control.
  • In Vivo Antimalarial Efficacy (Mouse Model) [9]:

    • Animal Infection: Infect mice with Plasmodium berghei (a model for cerebral malaria).
    • Compound Administration: Treat infected mice with the β-carboline compound (e.g., 20 mg/kg) via a defined route, using both curative and suppressive protocols.
    • Monitoring: Monitor parasitemia levels (percentage of infected red blood cells) and mouse survival rates over several days (e.g., 5-6 days post-infection).
    • Analysis: Calculate the percentage of parasite growth inhibition and survival rates compared to untreated controls.

The MDM2-p53 Pathway as an Anticancer Mechanism

Some β-carbolines, like derivative Z-7, exert potent anticancer effects by targeting the MDM2-p53 interaction. The diagram below illustrates this mechanism and the experimental workflow used to confirm it.

architecture cluster_mechanism Molecular Mechanism cluster_validation Experimental Validation Z7 Z-7 Treatment MDM2 MDM2 E3 Ligase Z7->MDM2 Binds RING Domain Inhibits E3 Activity Ubiquitination Ubiquitination MDM2->Ubiquitination Normally Promotes p53 p53 Tumor Suppressor Degradation Proteasomal Degradation p53->Degradation Ubiquitination->Degradation Stabilization p53 Stabilization & Activation Degradation->Stabilization Blocked Apoptosis Cell Cycle Arrest & Apoptosis Stabilization->Apoptosis PullDown In Vitro Pulldown Assay PullDown->Z7 CoIP Co-Immunoprecipitation CoIP->Z7 Cycloheximide Cycloheximide-Chase Assay Cycloheximide->Stabilization Immunoblot Immunoblotting Immunoblot->Stabilization

Key Considerations for Research and Development

  • Structure-Activity Relationship (SAR): The biological activity is highly dependent on the substitution pattern. Modifications at the C-1, N-2, C-3, and N-9 positions of the β-carboline core can drastically alter potency and selectivity [1] [5].
  • Toxicology: While promising as drugs, some β-carbolines can exhibit toxicity. Unsubstituted derivatives can cross the blood-brain barrier, and high doses have been linked to neurotoxic effects and other adverse symptoms [2] [3].
  • Synthetic Accessibility: Classical synthetic routes like the Pictet-Spengler reaction (between tryptamine/tryptophan and aldehydes) and the Bischler-Napieralski cyclization are fundamental for constructing the β-carboline scaffold, facilitating the production of natural products and novel derivatives for research [4] [6].

References

specificity testing for Tetrahydroharman detection

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Validation for a Related Compound

The table below summarizes the key experimental data from the validation of an HPLC method for Tetrahydrocurcumin, which you can use as a reference model [1].

Validation Parameter Experimental Protocol & Conditions Result / Quantitative Data
Chromatographic System Jasco PU-2089 HPLC Pump with Jasco-2070 UV/Vis detector [1]. -
Column Hypersil BDS, C18 (250 mm × 4.6 mm, 5 µm) [1]. -
Mobile Phase Acetonitrile: Methanol: Water (40:23:37% V/V); pH 3.0 ± 0.05 [1]. -
Detection Wavelength 280 nm [1]. -
Retention Time - ~6.62 minutes [1]
System Suitability Injected six replicate samples of the standard compound [1]. Theoretical plates: >5800; Asymmetry factor: ~1.15; %RSD of RT & Area: <1% [1]
Specificity Injected blank, placebo, standard, and sample solutions to check for interference [1]. No interference from excipients; Peak purity >0.996 [1]
Linearity Prepared and analyzed THC solutions at 5 concentration levels (triplicate each) [1]. Range: 4-60 µg/mL; R² = 0.9998 [1]
Precision (Repeatability) Performed six independent assays on the same day (intra-day) [1]. %RSD: 0.272 [1]
Intermediate Precision Another analyst performed the same procedure on a different day (inter-day) [1]. %RSD: 0.275 [1]
Accuracy Spiked placebo with known amounts of THC at 50%, 100%, and 150% of target concentration (n=3 per level) [1]. Recovery: 98.23% - 99.99% [1]

How to Develop Your Specificity Testing Guide

Since direct data for Tetrahydroharman is unavailable, you can structure your guide around the established protocols for similar compounds and highlight the critical parameters for comparison. The following diagram outlines the core logical workflow for developing and validating an analytical method, with specificity testing as a key component.

G cluster_specificity Key Specificity Checks Start Define Method Objective A Select Chromatographic System and Conditions Start->A B Perform System Suitability Test A->B C Specificity Testing B->C D Method Validation C->D C1 Analyze Blank Sample End Validated Analytical Method D->End C2 Analyze Placebo/Matrix (without analyte) C3 Analyze Standard Compound C4 Analyze Spiked Sample C5 Verify Peak Purity (e.g., with DAD)

To build a comprehensive guide, I suggest you focus on the following aspects:

  • Compare Core Performance Metrics: When evaluating different methods (e.g., HPLC vs. LC-MS), your guide should directly compare their specificity, sensitivity (LOD/LOQ), linearity, and precision in a structured table. The data from the THC example provides a benchmark for what to look for in an HPLC-UV method [1].
  • Detail the Experimental Workflow: For each method compared, provide a step-by-step protocol similar to the one in the table. This includes exact equipment, column type, mobile phase composition, and sample preparation steps [1].
  • Emphasize Specificity Evidence: The most critical part of your guide will be showcasing how to prove a detection method is specific for this compound. This involves demonstrating that the signal is not affected by other compounds in the sample, as shown by the lack of interference from excipients and high peak purity in the referenced study [1].

References

Tetrahydroharman metabolite identification and comparison

Author: Smolecule Technical Support Team. Date: February 2026

Key Metabolites and Identification Context

The most direct evidence comes from a 2022 metabolomic study of cereal vinegars, which confidently identified specific tetrahydroharman-related metabolites for the first time in this food source [1] [2] [3]:

  • This compound-3-carboxylic acid
  • Harmalan (a direct biotransformation product of this compound-carboxylic acids [4])

These β-carboline alkaloids are noted for their diverse biological activities, which make them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antimicrobial drug candidates [5].

Experimental Data from Metabolomic Study

The following table summarizes the key experimental details from the study that identified the this compound metabolites [1]:

Aspect Description
Study Objective Comprehensive metabolomic comparison of five cereal vinegars (four Chinese, one Japanese) [1].
Analytical Techniques Combination of GC-MS, conventional LC-MS, and Chemical Isotope Labeling (CIL) LC-MS [1].
Key Finding This compound-3-carboxylic acid and harmalan identified in vinegar for the first time [1].
Main Components Amino acids and organic acids were found to be the main components in the vinegars [1].
Differentiating Pathways Tryptophan metabolism was a key differently expressed pathway between Chinese and Japanese vinegars [1].

Visualizing the Metabolic Pathway

The biotransformation between different β-carboline alkaloids, including the this compound metabolite, is a key process. The following diagram illustrates the relationship and metabolic pathway as described in the scientific literature [5] [4].

G THBC Tetrahydro-β-carboline (THBC) Framework THH3C This compound- 3-carboxylic Acid THBC->THH3C Biosynthesis Harmalan Harmalan THH3C->Harmalan Decarboxylation Harman Harman Harmalan->Harman Oxidation

Implications for Drug Development

The identification of these compounds in a common foodstuff like vinegar is significant for a few reasons:

  • Dietary Occurrence: Confirms that these bioactive β-carboline alkaloids are present in the human diet, which is crucial for understanding exposure and evaluating their role in health and disease [1] [5].
  • Biotransformation Pathway: The presence of harmalan illustrates a real-world example of the metabolic pathway where a this compound-carboxylic acid derivative can be decarboxylated to form a more complex β-carboline [4]. This has direct implications for studying the metabolism and pharmacokinetics of these compounds in humans.
  • Research Foundation: The sophisticated analytical techniques used (CIL LC-MS) provide a methodological blueprint for future studies aiming to identify and quantify these metabolites with high confidence in other biological matrices [1].

The search results did not contain a direct, side-by-side quantitative comparison of this compound metabolites against other specific alkaloids. The provided data instead establishes their confirmed presence and analytical groundwork.

References

cross-reactivity studies with Tetrahydroharman derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Tetrahydroharman

The following table summarizes key data related to this compound (also known as Tetrahydroharmane) found in the search results.

Aspect Data / Context Source / Method Details
Occurrence in Food Identified in cereal vinegars (FMV, ZAV, SAV, SBV, JBV) [1]. Metabolomic analysis using GC-MS, LC-MS, and Chemical Isotope Labeling (CIL) LC-MS [1]. First reported identification in vinegar; part of the complex metabolome.
Toxicology Can lead to poisoning with effects including nausea, vomiting, audiovisual hallucinations, irritability, dyskinesia, and confusion [2]. Systematic review of toxicological literature [2]. Toxic effects are documented from botanical preparations containing β-Carboline alkaloids.
Pharmacological Activity Part of the β-Carboline alkaloid family, which exhibits anti-tumor, anti-oxidation, anti-inflammatory, and antibacterial properties [2]. Broad pharmacological screening and review [2]. Activity is context-dependent; some β-Carbolines are neurotoxic while others are neuroprotective.

Experimental Protocols for Cross-Reactivity

While specific protocols for this compound were not detailed, the following general experimental approaches for assessing cross-reactivity are highly relevant to your topic.

  • Immunoassay Cross-Reactivity Studies: As demonstrated in studies with designer drugs, a key method involves 2D molecular similarity analysis [3]. The workflow typically includes:
    • Building a virtual chemical library of target and test compounds.
    • Calculating the 2D similarity (e.g., using MDL keys/fingerprints) between the test compound and the target molecule of the immunoassay.
    • Correlating the similarity scores with empirical cross-reactivity data (e.g., from ELISA) to predict which compounds are likely to cross-react.
    • Using Receiver Operating Characteristic (ROC) curve analysis to evaluate the predictive power of the similarity method [3].
  • Tissue Cross-Reactivity (TCR) Studies: For broader biological binding assessment, TCR studies are conducted via immunohistochemistry (IHC) [4].
    • A panel of up to 38 different types of frozen human or animal tissue sections is prepared.
    • The test biologic (e.g., an antibody) is applied to the tissue samples.
    • The staining profiles are analyzed to identify specific, non-specific, and unintended binding across tissues.
    • This method is crucial for the regulatory IND/CTA process in drug development to identify potential off-target effects and select relevant animal species for toxicology [4].

Visualizing a Cross-Reactivity Study Workflow

Based on the described methodologies, here is a diagram outlining a generalized workflow for conducting a cross-reactivity study, applicable to immunoassays or tissue-based studies.

Start Define Study Goal (e.g., Immunoassay or Tissue Cross-Reactivity) Lib Build Compound/Target Library Start->Lib Similarity In Silico Analysis (2D Molecular Similarity) Lib->Similarity ExpDesign Design Empirical Experiment (ELISA, IHC, etc.) Similarity->ExpDesign Conduct Conduct Assay & Collect Data ExpDesign->Conduct Analyze Analyze Cross-Reactivity (e.g., Staining, Binding %) Conduct->Analyze Correlate Correlate In Silico & Empirical Data Analyze->Correlate Report Interpret & Report Findings Correlate->Report

References

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Last modified: 08-15-2023

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